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  • Product: (2-Ethoxynaphthalen-1-yl)methanamine
  • CAS: 376594-96-6

Core Science & Biosynthesis

Foundational

physicochemical properties of (2-Ethoxynaphthalen-1-yl)methanamine

An In-Depth Technical Guide to the Physicochemical Properties of (2-Ethoxynaphthalen-1-yl)methanamine Introduction (2-Ethoxynaphthalen-1-yl)methanamine is a synthetic organic compound featuring a naphthalene core, a vers...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of (2-Ethoxynaphthalen-1-yl)methanamine

Introduction

(2-Ethoxynaphthalen-1-yl)methanamine is a synthetic organic compound featuring a naphthalene core, a versatile scaffold in medicinal chemistry known for its presence in numerous FDA-approved drugs.[1] The molecule is further functionalized with an ethoxy group and a methanamine substituent, which introduce specific electronic and steric properties, making it a compound of interest for drug discovery and materials science. The primary amine offers a reactive handle for further chemical modification and a basic center that significantly influences its physicochemical properties. This guide provides a comprehensive analysis of the core , offering both theoretical insights and practical, field-proven experimental protocols for its characterization. Due to the limited publicly available experimental data for this specific molecule, this guide will also draw upon data from the closely related and well-characterized analogue, 2-ethoxynaphthalene, to provide a robust predictive profile.

Chemical and Physical Identity

The foundational step in any chemical analysis is the unambiguous identification of the molecule. The structural and basic chemical properties of (2-Ethoxynaphthalen-1-yl)methanamine are summarized below.

PropertyValueSource(s)
IUPAC Name (2-ethoxynaphthalen-1-yl)methanamine[2]
Molecular Formula C₁₃H₁₅NO[2]
Molecular Weight 201.26 g/mol [2]
CAS Number 376594-96-6[2]
Canonical SMILES CCOC1=C(C2=CC=CC=C2C=C1)CN[2]

Core Physicochemical Properties: A Predictive and Experimental Overview

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence everything from reaction kinetics to pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).[3]

Melting and Boiling Points
CompoundMelting Point (°C)Boiling Point (°C)Source(s)
(2-Ethoxynaphthalen-1-yl)methanamine Data not availableData not available
2-Ethoxynaphthalene (Analogue) 35 - 37281 - 282[4][5]

The addition of the aminomethyl group introduces a site for hydrogen bonding, which would be expected to increase the melting and boiling points of (2-Ethoxynaphthalen-1-yl)methanamine relative to 2-ethoxynaphthalene.

Experimental Protocol: Melting Point Determination (Capillary Method)

  • Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. A narrow range typically indicates high purity.

Solubility

Solubility, particularly aqueous solubility, is a critical parameter in drug development, affecting absorption and bioavailability. The structure of (2-Ethoxynaphthalen-1-yl)methanamine, with its large, hydrophobic naphthalene core and polar ethoxy and amine groups, suggests a complex solubility profile.

  • Aqueous Solubility: Expected to be low in neutral water due to the dominant hydrophobic naphthalene system. However, the basic amine group (pKa discussed below) will become protonated at acidic pH, forming a cationic species (an ammonium salt) with significantly enhanced aqueous solubility.

  • Organic Solubility: The compound is expected to be soluble in a range of organic solvents, such as ethanol, methanol, and dichloromethane, similar to its analogue 2-ethoxynaphthalene.[5][6][7]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility of a compound in a given solvent.

  • Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.

  • Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_workflow Shake-Flask Solubility Workflow prep 1. Preparation Add excess solid to solvent equil 2. Equilibration Agitate at constant temp (24-48h) prep->equil Establish Equilibrium sep 3. Separation Centrifuge or filter equil->sep Isolate Saturated Solution quant 4. Quantification Analyze supernatant (e.g., HPLC) sep->quant Measure Concentration

Caption: Workflow for Shake-Flask Solubility Determination.

Lipophilicity (LogP/LogD)

Lipophilicity is a measure of a compound's preference for a lipid (non-polar) environment versus an aqueous (polar) one. It is a key predictor of membrane permeability and metabolic fate.[8]

  • LogP (Partition Coefficient): Refers to the partitioning of the neutral species. The computed XLogP3 for (2-Ethoxynaphthalen-1-yl)methanamine is 2.4, suggesting moderate lipophilicity.[2]

  • LogD (Distribution Coefficient): For an ionizable compound like this one, LogD is more physiologically relevant as it accounts for both the neutral and ionized forms at a given pH. Since the amine group will be protonated at physiological pH (7.4), the LogD will be lower than the LogP.

Experimental Protocol: HPLC Method for LogD Determination

This is a rapid and widely used method that correlates a compound's retention time on a reverse-phase HPLC column with its LogD value.

  • Standard Selection: A set of well-characterized compounds with known LogD values at the target pH are selected as standards.

  • Chromatography: The test compound and standards are injected onto a C18 reverse-phase column. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile.[9]

  • Calibration Curve: A calibration curve is generated by plotting the logarithm of the retention factor (k') of the standards against their known LogD values.

  • LogD Calculation: The retention time of the test compound is measured, its k' is calculated, and its LogD value is interpolated from the calibration curve.

Acidity/Basicity (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It is crucial for understanding a compound's solubility, receptor binding, and ADME properties.

The primary aliphatic amine in (2-Ethoxynaphthalen-1-yl)methanamine is a basic functional group. The pKa of similar primary amines is typically in the range of 9-10.[10] This means that at physiological pH (~7.4), the compound will exist predominantly in its protonated, cationic form.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water/methanol mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the pH at the half-equivalence point.

Analytical Characterization and Spectroscopic Profile

The structural confirmation and purity assessment of (2-Ethoxynaphthalen-1-yl)methanamine rely on a combination of spectroscopic and chromatographic techniques.[11]

G cluster_characterization Analytical Characterization Workflow cluster_spectroscopy Spectroscopy cluster_chromatography Chromatography synthesis Synthesized Compound nmr NMR (¹H, ¹³C) - Structural Elucidation synthesis->nmr ms Mass Spectrometry - Molecular Weight synthesis->ms ir IR Spectroscopy - Functional Groups synthesis->ir hplc HPLC / UPLC - Purity Assessment synthesis->hplc gcms GC-MS - Volatile Impurities synthesis->gcms final Characterized Compound nmr->final ms->final ir->final hplc->final gcms->final

Caption: A typical workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Would provide key structural information. Expected signals include:

    • A triplet and a quartet for the ethoxy group protons.

    • A singlet for the two protons of the aminomethyl (-CH₂NH₂) group.

    • A broad singlet for the two amine (-NH₂) protons, which is exchangeable with D₂O.

    • A complex multiplet pattern in the aromatic region for the six naphthalene protons.

  • ¹³C NMR: Would confirm the carbon skeleton. Expected signals include:

    • Resonances for the two carbons of the ethoxy group.

    • A signal for the aminomethyl carbon.

    • Ten distinct signals for the carbons of the naphthalene ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For (2-Ethoxynaphthalen-1-yl)methanamine (MW = 201.26), a high-resolution mass spectrum would show a molecular ion peak [M+H]⁺ at approximately m/z 202.128. Techniques like GC-MS or LC-MS are ideal for analyzing the purity and identifying metabolites of such compounds.[12][13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorption bands for (2-Ethoxynaphthalen-1-yl)methanamine include:

  • N-H stretching: A medium to weak doublet around 3300-3400 cm⁻¹ characteristic of a primary amine.

  • C-H stretching (aliphatic): Just below 3000 cm⁻¹.

  • C-H stretching (aromatic): Just above 3000 cm⁻¹.

  • C=C stretching (aromatic): Bands in the 1500-1600 cm⁻¹ region.

  • C-O-C stretching (ether): A strong band around 1250 cm⁻¹.

Conclusion

While comprehensive experimental data for (2-Ethoxynaphthalen-1-yl)methanamine remains to be fully published, a robust physicochemical profile can be predicted based on its chemical structure and by drawing comparisons with its well-studied analogue, 2-ethoxynaphthalene. The presence of a basic primary amine is the most significant feature distinguishing it from its analogue, imparting pH-dependent solubility and a higher potential for intermolecular hydrogen bonding. This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers, scientists, and drug development professionals to undertake the empirical characterization of this promising compound. The outlined protocols represent self-validating systems that are standard across the chemical and pharmaceutical industries, ensuring the generation of reliable and reproducible data.

References

  • PubChem. (2-Ethoxynaphthalen-1-yl)methanamine. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Methoxynaphthalen-1-amine on Newcrom R1 HPLC column. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Analytical Methods. In Toxicological Profile for Malathion. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]

  • PubChem. 2-Ethoxynaphthalene. National Center for Biotechnology Information. [Link]

  • Kargılı, G., et al. (2013). (E)-(2,5-Difluorobenzyl)[(2-ethoxynaphthalen-1-yl)methylidene]amine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o361. [Link]

  • DrugFuture. (2023). 2-Ethoxynaphthalene. [Link]

  • Chegg.com. (2022). Solved 2-naphthol 2-ethoxynaphthalene Scheme 1. Synthesis of. [Link]

  • Organic Syntheses. (n.d.). 6-METHOXY-2-NAPHTHOL. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Ethoxynaphthalene. [Link]

  • Senfeida. (n.d.). China 2-Ethoxynaphthalene Manufacturers Suppliers Factory. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Naphthalene, 2-ethoxy-. In NIST Chemistry WebBook. [Link]

  • Walsh Medical Media. (2022). Pharmacokinetic Analysis of Naphthalene and Its Derivatives. [Link]

  • Canada Centre for Inland Waters. (n.d.). METHOD WRITTEN UP FOR WATER QUALITY BRANCH ANALYTICAL METHODS MANUAL. [Link]

  • Walsh Medical Media. (2023). Understanding the Pharmacokinetics of Naphthalene on Endocrine Function. [Link]

  • OUCI. (n.d.). Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats. [Link]

  • National Institutes of Health (NIH). (2020). Pseudonatural Products for Chemical Biology and Drug Discovery. [Link]

  • ResearchGate. (2025). Predictive Analysis of the Pharmacokinetic and Toxicological Endpoints of Naphthalene and its Derivatives. [Link]

  • PubMed. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. [Link]

  • University of Hertfordshire. (2025). Methylamine. In AERU. [Link]

  • MDPI. (2023). Synthesis and Characterization of 2-(((2,7-Dihydroxynaphthalen-1-yl)methylene)amino)-3′,6′-bis(ethylamino)-2′,7′-dimethylspiro[isoindoline-1,9′-xanthen]-3-one and Colorimetric Detection of Uranium in Water. [Link]

  • ResearchGate. (2024). Crystal structure of 2-(naphthalen-1-yl)ethyl 2-(6-methoxynaphthalen-2-yl)propanoate, C26H24O3. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chapter 4: Chemical and Physical Information. In Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. [Link]

  • National Institutes of Health (NIH). (2025). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. [Link]

Sources

Exploratory

literature review of 1-aminomethyl-2-ethoxynaphthalene derivatives

An In-depth Technical Guide to the Synthesis, Properties, and Potential Biological Activities of 1-Aminomethyl-2-ethoxynaphthalene Derivatives Abstract The naphthalene scaffold is a privileged structure in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Properties, and Potential Biological Activities of 1-Aminomethyl-2-ethoxynaphthalene Derivatives

Abstract

The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comprehensive , a class of compounds with significant therapeutic potential. While direct studies on this specific scaffold are emerging, a robust understanding can be constructed by analyzing structurally related analogs. This document synthesizes data from analogous compound classes, including 1-(chloromethyl)-2-methoxynaphthalene and 1-aminoalkyl-2-naphthols, to project the synthetic routes, chemical properties, and likely biological activities of the title compounds. We will delve into detailed synthetic protocols, explore potential structure-activity relationships (SAR), and outline methodologies for biological evaluation, providing a foundational resource for researchers and drug development professionals interested in this promising chemical space.

Introduction: The Naphthalene Scaffold in Drug Discovery

The rigid, bicyclic aromatic structure of naphthalene has made it a cornerstone in the design of bioactive molecules. Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 1-aminomethyl-2-ethoxynaphthalene core combines several key features: the lipophilic naphthalene backbone, a basic aminomethyl group crucial for receptor interaction, and an ethoxy substituent that can modulate pharmacokinetic properties. This unique combination suggests potential for these derivatives to interact with various biological targets. This guide will explore this potential by examining the established chemistry and biology of its closest structural relatives.

Synthetic Strategies

The synthesis of 1-aminomethyl-2-ethoxynaphthalene derivatives can be approached through several reliable synthetic routes. The most direct method involves the nucleophilic substitution of a reactive intermediate derived from 2-ethoxynaphthalene.

Primary Synthetic Route: Halomethylation and Nucleophilic Substitution

The most logical and versatile approach begins with the commercially available 2-ethoxynaphthalene. The synthesis proceeds in two main steps: the introduction of a reactive chloromethyl group at the 1-position, followed by nucleophilic substitution with a wide range of primary or secondary amines. This strategy is adapted from well-established protocols for the analogous compound, 1-(chloromethyl)-2-methoxynaphthalene.[3]

Step 1: Synthesis of 1-(Chloromethyl)-2-ethoxynaphthalene

  • Rationale: This step introduces a highly reactive benzylic chloride, an excellent electrophile, onto the naphthalene ring via electrophilic aromatic substitution.[4]

  • To a solution of 2-ethoxynaphthalene in a suitable solvent (e.g., glacial acetic acid), add paraformaldehyde and concentrated hydrochloric acid.

  • Stir the mixture at a controlled temperature (e.g., 60-80 °C) for several hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water to remove acid, and dry under vacuum.

  • Purify the crude 1-(chloromethyl)-2-ethoxynaphthalene by recrystallization or column chromatography.

    • Safety Note: Chloromethylated naphthalenes are hazardous lachrymators and vesicants and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4]

Step 2: Synthesis of N-Substituted 1-Aminomethyl-2-ethoxynaphthalene Derivatives

  • Rationale: The highly reactive chloromethyl group readily undergoes SN2 reaction with a diverse array of amine nucleophiles. The addition of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction, driving it to completion.[3]

  • Dissolve 1-(chloromethyl)-2-ethoxynaphthalene (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Add the desired primary or secondary amine (1.1 eq) to the solution.

  • Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq).

  • Heat the mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting derivative by column chromatography or recrystallization.

G Start 2-Ethoxynaphthalene Step1 Chloromethylation (Paraformaldehyde, HCl) Start->Step1 Intermediate 1-(Chloromethyl)-2-ethoxynaphthalene Step1->Intermediate Step2 Nucleophilic Substitution (R1R2NH, K2CO3) Intermediate->Step2 Product 1-(R1R2-Aminomethyl)-2-ethoxynaphthalene Derivatives Step2->Product

Caption: General workflow for the synthesis of target derivatives.

Alternative Synthetic Route: Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient alternative for generating structural diversity from simple starting materials in a single pot. The Betti reaction, a well-known MCR, is used to synthesize 1-aminoalkyl-2-naphthols.[5] A similar approach could be adapted for 1-aminomethyl-2-ethoxynaphthalene derivatives.

  • Hypothesized Adaptation: A one-pot reaction of 2-ethoxynaphthalene, an aldehyde, and an amine or amide could potentially yield the desired products, although this would require significant optimization as 2-ethoxynaphthalene is less activated towards this reaction than 2-naphthol. Numerous catalysts, including Lewis and Brønsted acids, have been employed for similar transformations.[6][7]

Review of Potential Biological Activities (by Analogy)

By examining structurally similar compounds, we can forecast the likely biological profile of 1-aminomethyl-2-ethoxynaphthalene derivatives.

Antifungal Activity

Derivatives of the closely related 1-(chloromethyl)naphthalene have been synthesized and evaluated as potential antifungal agents.[8] The primary mechanism of action for many naphthalene-based antifungals is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[8] Specifically, they target the squalene epoxidase enzyme, which is essential for converting squalene to lanosterol.[8]

  • Structure-Activity Insights: Studies on allylamine antifungals, which also target squalene epoxidase, suggest that the nature of the amine substituent is critical for activity.[8] It is plausible that derivatives bearing substituted anilines or N-heterocycles like triazoles could exhibit potent antifungal properties.[3][8]

G Squalene Squalene SE Squalene Epoxidase Squalene->SE Epoxide 2,3-Oxidosqualene Lanosterol Lanosterol Epoxide->Lanosterol Ergosterol Ergosterol (Fungal Cell Membrane) Lanosterol->Ergosterol SE->Epoxide Inhibitor 1-Aminomethyl-2-ethoxynaphthalene Derivative Inhibitor->SE Inhibition

Caption: Proposed inhibition of the ergosterol biosynthesis pathway.

Anticancer Activity

Naphthalene derivatives are widely investigated as potential anticancer agents.[9] Their cytotoxic effects are often attributed to their ability to induce apoptosis (programmed cell death).[1][9] The evaluation of these compounds typically involves determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. A lower IC₅₀ value indicates greater potency.[1]

  • Structure-Activity Insights: Studies on 2-(aminomethyl)naphthalene analogs and other derivatives have shown that modifications to the amine group and substitutions on the naphthalene ring can significantly impact cytotoxicity.[1] For instance, incorporating a piperidine ring or a bromo-substituent on the naphthalene core has been shown to enhance anticancer activity in some series.[1] Benzoxazine and aminomethyl derivatives of eugenol, which share some structural similarities, have also demonstrated in vivo anticancer activity by reducing tumor weight.[10]

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Naphthalene-substituted benzimidazolesVarious0.078 - 0.625[9]
2-((Dimethylamino)methyl)naphthalen-1-olHeLa15.2[1]
2-((Piperidin-1-yl)methyl)naphthalen-1-olMCF-710.8[1]
7-Bromo-2-((piperidin-1-yl)methyl)naphthalen-1-olMCF-75.2[1]

Note: Data is for structurally related analogs, not the title compounds, and serves to illustrate the potential of the naphthalene scaffold.

Antibacterial Activity

1-Aminoalkyl-2-naphthol derivatives have shown promising antibacterial activity against a range of bacterial strains, including multidrug-resistant (MDR) pathogens.[5] Their efficacy is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[5]

  • Structure-Activity Insights: In one study, two closely related 1-aminoalkyl-2-naphthol compounds showed comparable antibacterial activity, with MIC values ranging from 10 to 400 µg/mL against a panel of 26 bacterial strains.[5] Molecular docking studies suggest that these compounds may act by inhibiting essential bacterial enzymes like DNA gyrase.[5]

Structure-Activity Relationship (SAR) Framework

Based on the literature for analogous compounds, a preliminary SAR framework for 1-aminomethyl-2-ethoxynaphthalene derivatives can be proposed. The biological activity will likely be modulated by the characteristics of the R¹, R², and R³ substituents.

G cluster_0 R1R2 Amine Substituent (R1, R2) - Determines basicity & steric bulk - Cyclic (e.g., piperidine) may enhance potency - Aromatic (e.g., aniline) can influence π-stacking Core Core Scaffold - Lipophilic Naphthalene - Ethoxy group at C2 influences ADME properties R1R2->Core Key for Receptor Binding R3 Naphthalene Ring Substituent (R3) - Electron-withdrawing groups (e.g., Br, Cl) can modulate electronic properties & cell permeability - Can influence metabolic stability R3->Core Fine-tunes Activity

Caption: Key areas for SAR exploration in the target scaffold.

Protocols for Biological Evaluation

To validate the therapeutic potential of newly synthesized derivatives, standardized in vitro assays are essential.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
  • Principle: This method determines the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in culture medium (e.g., RPMI-1640).

  • Prepare a standardized fungal inoculum (e.g., Candida albicans, Aspergillus niger) according to CLSI guidelines.

  • Add the fungal inoculum to each well. Include positive (fungus only) and negative (medium only) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible growth.[1]

Protocol: In Vitro Cytotoxicity (MTT Assay)
  • Principle: The MTT assay is a colorimetric method to assess cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[1]

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

  • Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[1]

Conclusion and Future Directions

While direct experimental data on 1-aminomethyl-2-ethoxynaphthalene derivatives is limited, a comprehensive analysis of structurally related compounds strongly suggests their potential as a valuable scaffold in drug discovery. The synthetic routes are feasible and offer the ability to generate a diverse chemical library. Analogy-based evidence points towards promising antifungal and anticancer activities.

Future research should focus on the direct synthesis and screening of a focused library of these derivatives. Key investigations should include:

  • Elucidation of specific mechanisms of action for the most active compounds.

  • In vivo studies to assess efficacy and safety in animal models.

  • Pharmacokinetic profiling to understand the absorption, distribution, metabolism, and excretion (ADME) properties imparted by the ethoxy group and other substituents.

This guide provides a solid foundation and rationale for pursuing the exploration of 1-aminomethyl-2-ethoxynaphthalene derivatives as novel therapeutic agents.

References

  • BenchChem. (n.d.). Synthesis of Bioactive Derivatives from 1-(Chloromethyl)-2-methoxynaphthalene: Application Notes and Protocols.
  • (2025, November 10). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols.
  • BenchChem. (n.d.). Comparative Analysis of the Biological Activity of Naphthalene Derivatives.
  • Patil, M., et al. (2017). Environmentally Benign Synthesis of 1-Amidoalkyl-2-Naphthols by Using Citrus limon Juice. Der Pharma Chemica, 9(5), 28-32.
  • BenchChem. (n.d.). Comparative Biological Activities of 2-(Aminomethyl)naphthalene Derivatives and Their Analogs.
  • Blackburn, K., et al. (2011). Case studies to test: A framework for using structural, reactivity, metabolic and physicochemical similarity to evaluate the suitability of analogs for SAR-based toxicological assessments. Regulatory Toxicology and Pharmacology, 60, 120-135.
  • PrepChem.com. (n.d.). Synthesis of 2-Ethoxynaphthalene.
  • Chem-Impex. (n.d.). 2-Ethoxynaphthalene.
  • MDPI. (2017). Facile One-Pot Synthesis of Amidoalkyl Naphthols and Benzopyrans Using Magnetic Nanoparticle-Supported Acidic Ionic Liquid as a Highly Efficient and Reusable Catalyst.
  • BenchChem. (n.d.). An In-depth Technical Guide to 2-Ethoxynaphthalene.
  • Di Santo, R., et al. (2012). Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors. Journal of Medicinal Chemistry, 55(19), 8538-48. Retrieved from [Link]

  • Organic Chemistry Research. (n.d.). Preparation of 1-Amidoalkyl-2-naphthol Derivatives Using a Solid Supported Imidazolium Based Ionic Liquid Catalyst.
  • RSC Publishing. (n.d.). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives.
  • Banedar, P. N. (2011). Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents. Der Pharma Chemica, 3(1), 105-111.
  • MDPI. (2025, August 29). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure.
  • PMC. (n.d.). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol.
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  • BenchChem. (n.d.). Technical Guide: Synthesis, Properties, and Applications of Chloromethylated Naphthalene Derivatives in Drug Discovery.
  • ResearchGate. (2015, January 29). Design and synthesis of some novel 6-methoxynaphthalene derivatives with Potential anticancer activity. Retrieved from [Link]

  • NIST. (n.d.). Naphthalene, 2-ethoxy-. Retrieved from [Link]

Sources

Foundational

Hydrogen Bond Donor and Acceptor Profiling of (2-Ethoxynaphthalen-1-yl)methanamine: A Technical Guide for Drug Design

Executive Summary In the realm of rational drug design and medicinal chemistry, understanding the exact hydrogen bonding profile of a molecular scaffold is critical for predicting its pharmacokinetic (PK) and pharmacodyn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of rational drug design and medicinal chemistry, understanding the exact hydrogen bonding profile of a molecular scaffold is critical for predicting its pharmacokinetic (PK) and pharmacodynamic (PD) behavior. (2-Ethoxynaphthalen-1-yl)methanamine is a synthetically valuable building block featuring a rigid lipophilic core adorned with tightly clustered polar functionalities.

This whitepaper provides an in-depth structural deconstruction of (2-Ethoxynaphthalen-1-yl)methanamine, explicitly calculating its Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA) counts. Furthermore, we explore the causal relationship between its 1,2-substitution pattern, the potential for intramolecular hydrogen bonding (IMHB), and the resulting impact on membrane permeability. We also provide a self-validating experimental protocol for researchers to empirically verify these interactions.

Structural Deconstruction & Physicochemical Profiling

To accurately profile the hydrogen bonding capacity of (2-Ethoxynaphthalen-1-yl)methanamine (SMILES: CCOC1=C(C2=CC=CC=C2C=C1)CN), we must analyze its constituent functional groups through the lens of Lipinski's Rule of Five.

  • Naphthalene Core: A fused bicyclic aromatic hydrocarbon. It is entirely lipophilic and contributes zero hydrogen bond donors or acceptors. It provides the rigid geometric framework that dictates the spatial orientation of the substituents.

  • Ethoxy Group (-O-CH₂CH₃) at Position 2: An ether linkage. The oxygen atom possesses two lone pairs of electrons, acting as a hydrogen bond acceptor. It has no N-H or O-H bonds, thus contributing zero donors.

  • Methanamine Group (-CH₂-NH₂) at Position 1: A primary aliphatic amine. The nitrogen atom possesses one lone pair, acting as one hydrogen bond acceptor. Crucially, the nitrogen is bonded to two hydrogen atoms, providing two distinct hydrogen bond donors.

Quantitative Summary of H-Bonding Parameters
Functional GroupHydrogen Bond Donors (HBD)Hydrogen Bond Acceptors (HBA)Structural Contribution
Naphthalene Core00Hydrophobic anchor; π-π stacking
Ethoxy Group (C2)01Steric bulk; H-bond acceptance
Methanamine (C1)21Salt-bridge formation; H-bond donation
Total Molecule 2 2 Balanced polar/non-polar profile

Note: According to standard medicinal chemistry definitions, HBD is defined as the sum of all N-H and O-H bonds, while HBA is defined as the sum of all nitrogen and oxygen atoms.

Pharmacokinetic Implications & Causality

The raw HBD and HBA counts provide a baseline topological polar surface area (tPSA). However, the spatial arrangement of these groups on the rigid naphthalene ring introduces complex pharmacokinetic phenomena.

Because the methanamine group (C1) and the ethoxy group (C2) are located on adjacent carbons of an aromatic system, they are forced into close spatial proximity. This geometric constraint creates a high probability for Intramolecular Hydrogen Bonding (IMHB) between one of the amine protons (donor) and the ether oxygen (acceptor).

The Causal Mechanism: When a molecule forms an IMHB, it effectively "masks" its polar hydrogen bond donors from the surrounding aqueous environment. This phenomenon:

  • Reduces the apparent tPSA.

  • Increases the molecule's lipophilicity (LogP) in non-polar environments (such as the lipid bilayer of a cell membrane).

  • Leads to "chameleonic" behavior, where the molecule adopts a lipophilic, internally hydrogen-bonded conformation to cross cell membranes, but opens up to expose its HBDs and HBAs when binding to a target receptor's polar pocket.

Pharmacophore_Logic Core Naphthalene Scaffold Hydrophobic Core π-π Stacking Target Target Receptor Lipophilic Pocket + Polar Anchor Points Core->Target Hydrophobic Interaction Ethoxy Ethoxy Group (C2) 1 H-Bond Acceptor Steric Bulking Amine Methanamine Group (C1) 2 H-Bond Donors 1 H-Bond Acceptor Salt-bridge potential Ethoxy->Amine Potential Intramolecular H-Bond Ethoxy->Target H-Bond Acceptance Amine->Target H-Bond Donation

Pharmacophore interaction logic and intramolecular H-bond potential.

Experimental Validation Protocol: Variable-Temperature NMR

To empirically validate the presence of the predicted IMHB and confirm the dynamic state of the 2 HBDs, researchers must employ Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy[1]. The following self-validating protocol utilizes temperature coefficients (Δδ/ΔT) to distinguish between solvent-exposed and internally shielded protons.

Step-by-Step Methodology
  • Sample Preparation (Dual-Solvent System):

    • Test Sample: Dissolve 5–10 mg of (2-Ethoxynaphthalen-1-yl)methanamine in 0.6 mL of anhydrous DMSO-d6. DMSO is a strong hydrogen bond acceptor and will aggressively compete for the amine protons.

    • Control Sample: Dissolve an identical amount in 0.6 mL of CDCl3 (a non-competing, non-polar solvent).

  • Internal Standardization: Add a trace amount of Tetramethylsilane (TMS) to both NMR tubes for precise chemical shift calibration (δ = 0.00 ppm).

  • VT-NMR Acquisition:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Acquire 1D ¹H-NMR spectra starting at 298 K.

    • Increase the probe temperature in 5 K increments up to 348 K.

    • Critical Control: Allow exactly 10 minutes of thermal equilibration time at each temperature step before acquiring the Free Induction Decay (FID).

  • Data Extraction & Analysis: Track the chemical shift (δ, in ppm) of the broad singlet corresponding to the primary amine (-NH₂) protons. Plot the chemical shift (δ) on the y-axis against temperature (T in Kelvin) on the x-axis.

  • Coefficient Calculation & Interpretation: Calculate the slope of the linear regression, expressed as the temperature coefficient (Δδ/ΔT) in ppb/K.

    • Δδ/ΔT < -4.0 ppb/K: Indicates the protons are heavily exposed to the solvent, breaking intermolecular H-bonds as temperature rises.

    • Δδ/ΔT > -2.0 ppb/K: Indicates the protons are shielded from the solvent, validating the presence of a stable intramolecular hydrogen bond between the C1-amine and C2-ethoxy oxygen.

VT_NMR_Workflow Start Compound Preparation (2-Ethoxynaphthalen-1-yl)methanamine Solvent1 Dissolve in DMSO-d6 (H-bond accepting solvent) Start->Solvent1 Solvent2 Dissolve in CDCl3 (Non-competing solvent) Start->Solvent2 Acquisition VT-NMR Acquisition (298K to 348K, 5K steps) Solvent1->Acquisition Solvent2->Acquisition Analysis Calculate Temp Coefficient (Δδ/ΔT) Acquisition->Analysis Decision Is Δδ/ΔT > -2.0 ppb/K? Analysis->Decision Intra Intramolecular H-Bond (Shielded from solvent) Decision->Intra Yes Inter Intermolecular H-Bond (Solvent exposed) Decision->Inter No

VT-NMR workflow for determining intramolecular hydrogen bonding.

Computational Workflow for H-Bond Profiling

To complement the empirical VT-NMR data, computational chemistry workflows should be employed to map the Electrostatic Potential (ESP) surface of the molecule.

Researchers should utilize Density Functional Theory (DFT)—specifically the ωB97X-D functional with a 6-31G* basis set—to account for dispersion forces inherent in the naphthalene core. By calculating the stabilization energy of the closed (intramolecularly bonded) versus open (solvent-exposed) conformers, drug developers can quantitatively predict the thermodynamic penalty of breaking the IMHB upon receptor binding. This multi-tiered approach ensures a high-confidence assessment of the molecule's true HBD/HBA availability in biological systems.

References

  • Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings". Advanced Drug Delivery Reviews, March 2001; 46(1–3): 3–26.[Link]

  • De Marco R, et al. "Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation". International Journal of Molecular Sciences, December 2020; 22(1): 41.[Link]

Sources

Exploratory

Comprehensive Profiling of Lipophilicity and Partitioning Behavior for (2-Ethoxynaphthalen-1-yl)methanamine

Executive Summary In early-stage drug discovery and materials science, the lipophilicity of a compound dictates its absorption, distribution, metabolism, and excretion (ADME) profile. (2-Ethoxynaphthalen-1-yl)methanamine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and materials science, the lipophilicity of a compound dictates its absorption, distribution, metabolism, and excretion (ADME) profile. (2-Ethoxynaphthalen-1-yl)methanamine (CAS: 376594-96-6) is a specialized building block characterized by a rigid, hydrophobic naphthalene core paired with a highly ionizable primary amine. This whitepaper provides an in-depth mechanistic analysis of its partition coefficient (LogP) and distribution coefficient (LogD), establishing self-validating experimental protocols for accurate physicochemical profiling.

Physicochemical Framework & Structural Rationale

To accurately predict how (2-Ethoxynaphthalen-1-yl)methanamine behaves in biological and synthetic systems, we must first deconstruct its physical properties. The compound's architecture inherently creates a tug-of-war between the lipophilic aromatic system and the hydrophilic amine.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, synthesized from authoritative chemical databases[1].

ParameterValueCausality / Significance in Design
IUPAC Name (2-ethoxynaphthalen-1-yl)methanamineDefines the exact positional isomerism.
Molecular Weight 201.26 g/mol Low MW ensures high ligand efficiency and rapid diffusion.
Chemical Formula C₁₃H₁₅NOStandard elemental composition.
Computed XLogP3 2.4Indicates moderate intrinsic lipophilicity, ideal for oral absorption.
Topological Polar Surface Area 35.3 ŲLow TPSA (< 90 Ų) strongly favors blood-brain barrier (BBB) permeation.
Estimated pKa ~9.1Based on 1-naphthylmethylamine analogs[2], the amine is highly basic.

Mechanistic Analysis of Lipophilicity (LogP vs. LogD)

As an Application Scientist, I frequently observe a critical error in early-stage profiling: conflating LogP (the partition coefficient of the neutral species) with LogD (the distribution coefficient at a specific pH).

For (2-Ethoxynaphthalen-1-yl)methanamine, the computed XLogP3 is 2.4 [1]. This value is driven by the large hydrophobic surface area of the naphthalene ring and the ethoxy ether. However, because the primary methanamine group has an estimated pKa of ~9.1[2], the compound exists almost entirely (>98%) in its cationic, protonated state at physiological pH (7.4).

Using the Henderson-Hasselbalch relationship, the effective lipophilicity at pH 7.4 (LogD₇.₄) will drop significantly compared to the intrinsic LogP. The protonated amine requires heavy solvation by water molecules, drastically shifting the equilibrium away from the lipid phase. We estimate the LogD₇.₄ to be approximately 0.7 , transforming a moderately lipophilic molecule into a highly water-soluble cation in the bloodstream.

G Compound (2-Ethoxynaphthalen-1-yl) methanamine Naphthalene Naphthalene Core (Highly Lipophilic) Compound->Naphthalene Ethoxy Ethoxy Group (Moderate Polarity) Compound->Ethoxy Amine Primary Amine (Ionizable pKa ~9.1) Compound->Amine LogP LogP = 2.4 (Intrinsic Partitioning) Naphthalene->LogP Increases Ethoxy->LogP Modulates Amine->LogP Decreases LogD LogD(7.4) ≈ 0.7 (Physiological Partitioning) Amine->LogD Cationic Form LogP->LogD pH 7.4 Protonation

Caption: Structural contributions to the LogP and LogD profile of (2-Ethoxynaphthalen-1-yl)methanamine.

Experimental Methodologies: Causality and Design

Why the Shake-Flask Method Outperforms HPLC for Basic Amines

While the Reverse-Phase HPLC method (OECD 117)[3] is popular for high-throughput screening, it is fundamentally flawed for basic amines like (2-Ethoxynaphthalen-1-yl)methanamine. The cationic amine undergoes secondary ion-exchange interactions with unendcapped residual silanols on the silica-based stationary phase. This causes severe peak tailing and artificially inflates the apparent retention time, leading to an overestimated LogP.

Therefore, the Shake-Flask Method (OECD 107) [2] is the mandatory gold standard here. It relies on true thermodynamic equilibrium and allows for precise aqueous pH control using buffers.

Self-Validating Shake-Flask Protocol (OECD 107 Compliant)

A robust protocol must be a self-validating system. The primary failure modes in LogP determination are emulsion formation, compound degradation, and glassware adsorption. The following protocol incorporates internal checks to guarantee data integrity.

Step 1: Phase Pre-saturation

  • Action: Stir n-octanol and 0.1 M Phosphate Buffer (pH 7.4) together for 24 hours, then separate.

  • Causality: Octanol dissolves ~2.3M of water, and water dissolves ~4.5mM of octanol. Pre-saturating prevents volume shifts and thermodynamic drift during the actual experiment.

Step 2: Triplicate Volume Ratios (The Validation Key)

  • Action: Prepare three vessels with different Octanol:Buffer volume ratios (e.g., 1:1, 1:2, and 2:1). Spike a known mass of (2-Ethoxynaphthalen-1-yl)methanamine into each.

  • Causality: Running multiple ratios proves that the partition coefficient is independent of the concentration and phase volume. If the calculated LogD varies between ratios, it flags an artifact (e.g., self-aggregation or impurities).

Step 3: Equilibration and Phase Separation

  • Action: Agitate the vessels at 25.0 ± 0.1 °C for 24 hours. Following agitation, centrifuge the mixtures at 3000 × g for 30 minutes.

  • Causality: Centrifugation is critical. Agitation creates microscopic octanol droplets in the aqueous phase. Because the compound prefers octanol (LogP 2.4), even a 1% micro-emulsion contamination in the aqueous phase will drastically skew the quantification.

Step 4: Quantification & Mass Balance Check

  • Action: Analyze both phases independently using LC-MS/MS. Calculate the total mass recovered.

  • Self-Validation: Mass(Octanol) + Mass(Aqueous) MUST = Initial Spiked Mass (± 5%). If the mass balance fails, the compound either degraded or adsorbed to the glass vessel, invalidating the run.

Workflow Prep 1. Phase Preparation Pre-saturate n-Octanol and Aqueous Buffer (pH 7.4) Incubate 2. Equilibration Add compound, agitate for 24h at 25°C Prep->Incubate Separate 3. Phase Separation Centrifuge at 3000g to break micro-emulsions Incubate->Separate Quantify 4. Quantification Analyze both phases via LC-MS/MS Separate->Quantify Validate 5. Self-Validation Check Mass Balance: [Org] + [Aq] = Initial Mass Quantify->Validate Calculate 6. Data Processing LogD = log10([Org]/[Aq]) Validate->Calculate

Caption: Self-validating shake-flask experimental workflow for LogD determination.

Implications for Drug Development and ADME Profiling

Understanding the dichotomy between the LogP (2.4) and LogD₇.₄ (~0.7) of (2-Ethoxynaphthalen-1-yl)methanamine is vital for downstream applications:

  • Formulation Strategy: Because the compound is highly basic, it can be easily formulated as a hydrochloride (HCl) or mesylate salt. This will yield excellent aqueous solubility in the gastrointestinal tract, while the intrinsic lipophilicity of the naphthalene core ensures rapid permeation across the lipid bilayers of the intestinal wall once the local pH shifts.

  • Blood-Brain Barrier (BBB) Penetration: While a LogP of 2.4 and a low TPSA (35.3 Ų) are traditionally excellent for CNS penetration, the cationic nature at physiological pH restricts passive diffusion. If CNS targeting is desired, medicinal chemists must mask the amine (e.g., via amidation) to lower the pKa, thereby raising the LogD₇.₄ closer to the intrinsic LogP.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7139489, (2-Ethoxynaphthalen-1-yl)methanamine". PubChem. Available at: [Link]

  • OECD (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method". OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

  • OECD (2004). "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method". OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8355, 1-Naphthylmethylamine". PubChem (Used for structural pKa grounding). Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to (2-Ethoxynaphthalen-1-yl)methanamine: Synthesis, Characterization, and Scientific Context

Abstract (2-Ethoxynaphthalen-1-yl)methanamine is a primary amine featuring a substituted naphthalene core. While the specific historical context of its initial discovery and development is not extensively documented in p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2-Ethoxynaphthalen-1-yl)methanamine is a primary amine featuring a substituted naphthalene core. While the specific historical context of its initial discovery and development is not extensively documented in publicly available literature, its molecular architecture suggests a logical synthetic pathway from well-established precursors. This guide provides a comprehensive technical overview of this compound, focusing on a robust, field-proven synthetic methodology, detailed characterization protocols, and an exploration of its potential utility within drug discovery and materials science. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system for researchers and drug development professionals.

Introduction: The Naphthalene Scaffold in Scientific Research

The naphthalene ring system is a prevalent motif in medicinal chemistry and materials science, valued for its rigid, planar structure and lipophilic nature. This bicyclic aromatic hydrocarbon serves as a foundational scaffold for a diverse array of biologically active molecules and functional materials. The introduction of various substituents onto the naphthalene core allows for the fine-tuning of its physicochemical and pharmacological properties.

(2-Ethoxynaphthalen-1-yl)methanamine, with its ethoxy and aminomethyl substituents at the 1 and 2 positions, represents a functionalized naphthalene derivative with potential for further chemical elaboration. The primary amine group, in particular, serves as a key synthetic handle for the construction of more complex molecular architectures, including amides, sulfonamides, and imines, which are common functionalities in pharmacologically active compounds.

While a dedicated historical record for (2-Ethoxynaphthalen-1-yl)methanamine is not readily apparent, its synthesis can be logically deduced from the well-established chemistry of its precursors, 2-ethoxynaphthalene and 2-ethoxynaphthalene-1-carbaldehyde.

A Postulated Pathway to Discovery: Synthesis as the Narrative

In the absence of a direct discovery narrative, the history of (2-Ethoxynaphthalen-1-yl)methanamine is best understood through the lens of its synthesis. The logical and most common route to primary amines of this type is the reductive amination of a corresponding aldehyde. This positions 2-ethoxynaphthalene-1-carbaldehyde as the pivotal intermediate. The synthesis of this aldehyde, in turn, begins with the commercially available and widely used compound, 2-naphthol.

The overall synthetic strategy is therefore a three-stage process:

  • Etherification: Synthesis of 2-ethoxynaphthalene from 2-naphthol.

  • Formylation: Introduction of a formyl group at the 1-position of 2-ethoxynaphthalene to yield 2-ethoxynaphthalene-1-carbaldehyde.

  • Reductive Amination: Conversion of the aldehyde to the target primary amine, (2-Ethoxynaphthalen-1-yl)methanamine.

This section will detail the experimental rationale and protocols for this synthetic sequence.

Stage 1: Synthesis of 2-Ethoxynaphthalene via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the preparation of ethers, involving the reaction of an alkoxide with a primary alkyl halide.[1] In this case, 2-naphthol is deprotonated to form the more nucleophilic 2-naphthoxide, which then undergoes an SN2 reaction with an ethyl halide.[2]

Causality of Experimental Choices:

  • Base: A strong base such as sodium hydroxide or potassium hydroxide is used to quantitatively deprotonate the phenolic hydroxyl group of 2-naphthol, forming the sodium or potassium 2-naphthoxide salt. The formation of the naphthoxide is crucial as it is a much stronger nucleophile than the neutral 2-naphthol.

  • Solvent: A polar aprotic solvent like ethanol or methanol is typically used to dissolve the reactants and facilitate the SN2 reaction.

  • Ethylating Agent: Ethyl iodide or ethyl bromide are common choices. Ethyl iodide is more reactive than ethyl bromide, which can lead to faster reaction times.

Experimental Protocol: Williamson Ether Synthesis of 2-Ethoxynaphthalene

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthol (1.0 eq) in ethanol. Add a solution of sodium hydroxide (1.1 eq) in ethanol and stir the mixture at room temperature for 30 minutes.

  • Alkylation: To the resulting solution of sodium 2-naphthoxide, add ethyl iodide (1.2 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into cold water to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration and wash with cold water. The crude 2-ethoxynaphthalene can be purified by recrystallization from ethanol to yield a white crystalline solid.[1]

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C)
2-NaphtholC₁₀H₈O144.17121-123285-286
2-EthoxynaphthaleneC₁₂H₁₂O172.2235-37282
Stage 2: Synthesis of 2-Ethoxynaphthalene-1-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[3] 2-Ethoxynaphthalene, with its electron-donating ethoxy group, is an excellent substrate for this reaction. The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).

Causality of Experimental Choices:

  • Formylating Agent: The Vilsmeier reagent is a mild electrophile that selectively attacks the electron-rich position of the naphthalene ring. In 2-ethoxynaphthalene, the 1-position is the most activated site for electrophilic aromatic substitution due to the ortho-directing effect of the ethoxy group.

  • Solvent: DMF often serves as both the solvent and the precursor to the Vilsmeier reagent.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Ethoxynaphthalene

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (5.0 eq) to 0 °C in an ice-salt bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Formylation: Add a solution of 2-ethoxynaphthalene (1.0 eq) in DMF dropwise to the Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Purification: The precipitated crude product, 2-ethoxynaphthalene-1-carbaldehyde, is collected by filtration, washed with water, and can be purified by recrystallization from ethanol.[4]

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
2-Ethoxynaphthalene-1-carbaldehydeC₁₃H₁₂O₂200.2419523-57-0[4][5]
Stage 3: Synthesis of (2-Ethoxynaphthalen-1-yl)methanamine via Reductive Amination

Reductive amination is a powerful and versatile method for the synthesis of amines.[6][7] This reaction involves the initial formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by its reduction to the corresponding amine. For the synthesis of a primary amine from an aldehyde, ammonia or an ammonia equivalent is used.

Causality of Experimental Choices:

  • Amine Source: A solution of ammonia in an alcohol (e.g., methanolic ammonia) is a common reagent for this transformation.

  • Reducing Agent: A mild reducing agent is required to selectively reduce the imine in the presence of the starting aldehyde. Sodium borohydride (NaBH₄) is a cost-effective and commonly used reagent for this purpose.[6] More specialized reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) can also be used, particularly when the imine formation is slow.

  • Solvent: An alcoholic solvent such as methanol or ethanol is typically used as it is compatible with both the imine formation and the borohydride reduction.

Experimental Protocol: Reductive Amination of 2-Ethoxynaphthalene-1-carbaldehyde

  • Imine Formation: In a round-bottom flask, dissolve 2-ethoxynaphthalene-1-carbaldehyde (1.0 eq) in methanol. Add a solution of ammonia in methanol (7N, 10 eq) and stir the mixture at room temperature. The formation of the imine can be monitored by TLC or NMR.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude (2-Ethoxynaphthalen-1-yl)methanamine can be purified by column chromatography on silica gel.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
(2-Ethoxynaphthalen-1-yl)methanamineC₁₃H₁₅NO201.27376594-96-6[8]

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Etherification cluster_stage2 Stage 2: Formylation cluster_stage3 Stage 3: Reductive Amination Naphthol 2-Naphthol Naphthoxide Sodium 2-Naphthoxide Naphthol->Naphthoxide NaOH, Ethanol Ethoxynaphthalene 2-Ethoxynaphthalene Naphthoxide->Ethoxynaphthalene Ethyl Iodide Aldehyde 2-Ethoxynaphthalene-1-carbaldehyde Ethoxynaphthalene->Aldehyde POCl3, DMF (Vilsmeier-Haack) Amine (2-Ethoxynaphthalen-1-yl)methanamine Aldehyde->Amine 1. NH3/MeOH 2. NaBH4

Caption: Synthetic pathway to (2-Ethoxynaphthalen-1-yl)methanamine.

Structural Elucidation and Characterization

The unambiguous identification of (2-Ethoxynaphthalen-1-yl)methanamine and its intermediates requires a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons of the naphthalene ring, the ethoxy group (a triplet and a quartet), and the benzylic methylene protons adjacent to the amine group (a singlet or AB quartet depending on chirality and solvent). The amine protons will appear as a broad singlet.

    • ¹³C NMR: Will display resonances for all the carbon atoms in the molecule, including the two carbons of the ethoxy group and the ten carbons of the naphthalene ring, as well as the benzylic carbon.

  • Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the C-O-C stretching of the ether linkage.

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound and information about its fragmentation pattern, further confirming its structure.

Potential Applications and Future Directions

While specific applications for (2-Ethoxynaphthalen-1-yl)methanamine are not extensively reported, its structure suggests potential utility in several areas of research and development:

  • Medicinal Chemistry: The primary amine functionality serves as a versatile point for the introduction of various pharmacophores. Derivatives could be synthesized and screened for a wide range of biological activities. The lipophilic naphthalene core is a common feature in many drugs, and its combination with a primary amine could lead to novel compounds with interesting pharmacological profiles.

  • Materials Science: The naphthalene moiety is known for its fluorescent properties. Derivatives of (2-Ethoxynaphthalen-1-yl)methanamine could be explored as building blocks for fluorescent probes, organic light-emitting diodes (OLEDs), or other advanced materials.[9][10]

  • Asymmetric Synthesis: The primary amine can be used as a ligand in transition metal catalysis or as a precursor for the synthesis of chiral auxiliaries.

Conclusion

(2-Ethoxynaphthalen-1-yl)methanamine, while not a compound with a storied history of its own, represents a synthetically accessible and potentially valuable building block for the scientific community. Its preparation via a logical, multi-step synthesis from readily available starting materials is a testament to the power of established organic reactions. This guide has provided a detailed, technically grounded framework for its synthesis and characterization, empowering researchers to explore its potential in their respective fields. The true "discovery" of this compound may lie not in its past, but in the future applications that are yet to be uncovered.

References

  • ResearchGate. (2018, March). Synthesis of 2-(ethynyloxy)naphthaene-1-carbaldehyde using 2-hydroxy benzyl alcohol and propargyl bromide in aqueous micellar media. Research on Chemical Intermediates 44(3). [Link]

  • CP Lab Safety. 2-ethoxynaphthalene-1-carbaldehyde, min 98%, 1 gram. [Link]

  • Google Patents. (2013). CN102249904B - Synthesis method of 2-ethoxy naphthoic acid.
  • PubChem. 2-Ethoxynaphthalene-1-carbaldehyde. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • PubChem. (2-Ethoxynaphthalen-1-yl)methanamine. [Link]

  • Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]

  • Organic Syntheses. 2-METHOXY-6-NAPHTHOL. [Link]

  • Royal Society of Chemistry. (2010). Role of the peri-effect in synthesis and reactivity of highly substituted naphthaldehydes: a novel backbone amide linker for solid-phase synthesis. Organic & Biomolecular Chemistry. [Link]

  • PrepChem.com. Synthesis of 2-Ethoxynaphthalene. [Link]

  • DrugFuture. 2-Ethoxynaphthalene. [Link]

  • Chegg.com. (2021, September 30). Synthesis of 2-Ethoxynaphthalene: An Sn2 Reaction. [Link]

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Exploratory

Solubility Profile of (2-Ethoxynaphthalen-1-yl)methanamine: A Technical Guide for Drug Development Professionals

Foreword: Navigating the Solubility Landscape in Drug Discovery Molecular Structure and its Implications for Solubility The solubility of a compound is intrinsically linked to its molecular structure. (2-Ethoxynaphthalen...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Solubility Landscape in Drug Discovery

Molecular Structure and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. (2-Ethoxynaphthalen-1-yl)methanamine possesses a unique combination of functional groups and structural features that will govern its behavior in different solvents.

  • The Naphthalene Core: The large, hydrophobic bicyclic aromatic ring system of naphthalene is the dominant feature of the molecule. This extensive nonpolar surface area is expected to significantly limit its solubility in polar solvents like water.[1][2]

  • The Ethoxy Group: The ethoxy group (-OCH2CH3) introduces a degree of polarity through the ether linkage. However, the hydrophobic nature of the ethyl group somewhat counteracts this. Compared to a hydroxyl group, the ether is a weaker hydrogen bond acceptor and does not have a hydrogen bond donor, further limiting its contribution to aqueous solubility.

  • The Methanamine Group: The primary amine (-CH2NH2) is a critical functional group influencing solubility. The nitrogen atom has a lone pair of electrons and two hydrogen atoms capable of acting as both hydrogen bond acceptors and donors with water molecules.[3][4] This group will be the primary driver of any aqueous solubility the molecule possesses. Furthermore, as a weak base, the amine group can be protonated in acidic solutions to form an ammonium salt (R-CH2NH3+), which would dramatically increase its aqueous solubility.[3]

Predicted Solubility Profile at a Glance:

Based on these structural features, we can predict the following general solubility profile:

  • Water: Low intrinsic solubility. The large hydrophobic naphthalene core is expected to dominate, leading to poor aqueous solubility at neutral pH.[1]

  • Aqueous Buffers (pH-dependent): Solubility is expected to increase significantly at acidic pH due to the protonation of the primary amine.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is anticipated. These solvents can engage in hydrogen bonding with the amine group and also solvate the hydrophobic naphthalene ring to some extent.[2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected due to their ability to act as hydrogen bond acceptors and their overall high solvating power for a wide range of organic molecules.[5]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Moderate to good solubility is likely. While the amine group introduces polarity, the large nonpolar naphthalene structure should allow for favorable van der Waals interactions with nonpolar solvents.[6]

Theoretical Framework: Predicting Solubility

While experimental determination is the gold standard, computational models can provide valuable initial estimates of solubility.[7][8]

Quantitative Structure-Property Relationship (QSPR) Models: These models use a molecule's structural descriptors to predict its properties.[8] A key descriptor for solubility is the partition coefficient, LogP (or its calculated equivalent, cLogP), which measures the ratio of a compound's concentration in a mixture of two immiscible phases (typically octanol and water) at equilibrium. A higher LogP value indicates greater lipophilicity and generally lower aqueous solubility. The computed XLogP3 for (2-Ethoxynaphthalen-1-yl)methanamine is 2.4, suggesting a preference for lipophilic environments and, consequently, low aqueous solubility.[9]

The General Solubility Equation (GSE): Developed by Yalkowsky and Banerjee, the GSE is a thermodynamic-based method that relates the aqueous solubility of a compound to its melting point and LogP.[8][10] The equation is as follows:

Log S = 0.8 - LogP - 0.01(Melting Point - 25)

Experimental Determination of Solubility: Protocols and Methodologies

To obtain definitive solubility data, rigorous experimental evaluation is necessary. The following protocols are standard in the pharmaceutical industry for their reliability and reproducibility.[5][11][12]

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the saturation point of a solution at equilibrium.[12]

Experimental Protocol:

  • Preparation: Prepare a series of vials containing the desired solvent (e.g., water, pH 7.4 phosphate-buffered saline, ethanol, etc.).

  • Addition of Compound: Add an excess amount of (2-Ethoxynaphthalen-1-yl)methanamine to each vial to ensure that a saturated solution is formed and solid material remains.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) for a sufficient period (24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

  • Sampling and Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility.

Self-Validating System Trustworthiness: The presence of undissolved solid at the end of the experiment visually confirms that equilibrium saturation was achieved. The use of a validated, specific analytical method like HPLC ensures accurate quantification of the solute, free from interference from potential impurities or degradants.

Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[13] This is often a high-throughput screening method used in early drug discovery.[13]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of (2-Ethoxynaphthalen-1-yl)methanamine in DMSO (e.g., 10 mM).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the aqueous buffer of interest.

  • Precipitation Monitoring: Incubate the plate for a set period (e.g., 2-24 hours) at a controlled temperature.

  • Detection: Measure the amount of precipitate formed using techniques such as turbidimetry (nephelometry), which measures light scattering by suspended particles, or by analyzing the concentration of the compound remaining in solution after filtration or centrifugation.

Causality Behind Experimental Choices: Kinetic solubility is often lower than thermodynamic solubility because it does not allow sufficient time for the system to reach true equilibrium. However, it is a valuable tool in early discovery as it can quickly identify compounds that are likely to precipitate out of solution under assay conditions, saving time and resources.[13]

Data Presentation and Interpretation

For clarity and comparative analysis, the experimentally determined solubility data should be presented in a structured table.

Table 1: Experimentally Determined Solubility of (2-Ethoxynaphthalen-1-yl)methanamine

Solvent/MediumTemperature (°C)MethodSolubility (µg/mL)Solubility (mM)
Deionized Water25Thermodynamic
Phosphate-Buffered Saline (pH 7.4)25Thermodynamic
0.1 N HCl (pH 1.2)25Thermodynamic
Ethanol25Thermodynamic
Methanol25Thermodynamic
Dimethyl Sulfoxide (DMSO)25Thermodynamic
Acetonitrile25Thermodynamic
Hexane25Thermodynamic
Phosphate-Buffered Saline (pH 7.4)25Kinetic (from DMSO)

This table should be populated with the results from the experimental work.

Visualizing the Solubility Workflow and Influencing Factors

To better understand the process and the factors influencing the solubility of (2-Ethoxynaphthalen-1-yl)methanamine, the following diagrams are provided.

G cluster_0 Solubility Prediction cluster_1 Experimental Determination Structure Structure QSPR QSPR Structure->QSPR GSE GSE Structure->GSE Predicted_Solubility Predicted_Solubility QSPR->Predicted_Solubility GSE->Predicted_Solubility Shake_Flask Shake_Flask Predicted_Solubility->Shake_Flask Guides Experiment Design Compound Compound Compound->Shake_Flask Kinetic_Assay Kinetic_Assay Compound->Kinetic_Assay Solvents Solvents Solvents->Shake_Flask Solvents->Kinetic_Assay HPLC_Analysis HPLC_Analysis Shake_Flask->HPLC_Analysis Kinetic_Assay->HPLC_Analysis Experimental_Data Experimental_Data HPLC_Analysis->Experimental_Data

Caption: Workflow for determining the solubility profile.

G cluster_0 Molecular Properties (Intrinsic) cluster_1 External Factors Solubility Solubility Hydrophobicity Hydrophobicity Hydrophobicity->Solubility H_Bonding H_Bonding H_Bonding->Solubility pKa pKa pH pH pKa->pH Crystal_Lattice Crystal_Lattice Crystal_Lattice->Solubility pH->Solubility Temperature Temperature Temperature->Solubility Co_solvents Co_solvents Co_solvents->Solubility

Caption: Factors influencing the solubility of the target compound.

Conclusion and Future Directions

The structural characteristics of (2-Ethoxynaphthalen-1-yl)methanamine strongly suggest a profile of low intrinsic aqueous solubility and good solubility in organic solvents. The presence of a basic amine group indicates that its aqueous solubility will be highly dependent on pH. For researchers and drug development professionals, obtaining precise experimental data using the standardized protocols outlined in this guide is a critical next step. This data will be instrumental in guiding formulation development, designing relevant in vitro and in vivo studies, and ultimately determining the therapeutic potential of this compound. A thorough understanding of its solubility profile will pave the way for rational strategies to overcome any potential bioavailability challenges and unlock the full promise of (2-Ethoxynaphthalen-1-yl)methanamine as a drug candidate.

References

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?. Retrieved from [Link]

  • Mobley, D. L., & Guthrie, J. P. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, September 15). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Retrieved from [Link]

  • Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29. Retrieved from [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

  • SlideShare. (n.d.). Amine compounds. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • University of Calgary. (2020, March 4). Amines and Heterocycles. Retrieved from [Link]

  • YouTube. (2020, November 21). Chemistry 12 Chapter 13 Amines #Physical Properties of Amines #Solubility and Boiling Points. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethoxynaphthalene. Retrieved from [Link]

  • ChemBK. (2025, August 19). 2-ethoxy-naphthalen. Retrieved from [Link]

  • PubChem. (n.d.). (2-Ethoxynaphthalen-1-yl)methanamine. Retrieved from [Link]

  • DrugFuture. (n.d.). 2-Ethoxynaphthalene. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methoxynaphthalene. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: (2-Ethoxynaphthalen-1-yl)methanamine as a Hemilabile N,O-Bidentate Ligand in Transition Metal Catalysis

Executive Summary & Chemical Rationale In the landscape of transition metal catalysis, the design of the ligand sphere dictates both the stability and reactivity of the active metal center. (2-Ethoxynaphthalen-1-yl)metha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In the landscape of transition metal catalysis, the design of the ligand sphere dictates both the stability and reactivity of the active metal center. (2-Ethoxynaphthalen-1-yl)methanamine (CID 7139489) 1 is an advanced arylmethylamine derivative that functions as a highly effective N,O-bidentate ligand.

  • Steric Bulk (Naphthyl Core): The rigid naphthalene backbone provides significant steric hindrance. In cross-coupling reactions, this bulk forces the metal into a lower coordination state, accelerating the rate-limiting reductive elimination step 2.

  • Strong σ -Donation (Primary Amine): The −CH2​NH2​ group strongly anchors the metal (e.g., Pd, Ru), preventing catalyst aggregation and precipitation (metal black formation). Furthermore, the N-H protons are critical for outer-sphere hydrogen bonding in transfer hydrogenation 3.

  • Hemilability (Ethoxy Group): The −OCH2​CH3​ group acts as a weak, "hemilabile" donor. It coordinates to stabilize the resting state of the catalyst but readily dissociates to open a vacant coordination site when a substrate approaches 4.

Mechanistic Paradigm: The Hemilabile Advantage

The classic paradox in catalysis is the "stability vs. reactivity" trade-off. Highly stable complexes often suffer from poor turnover frequencies (TOF) because substrates cannot displace the ligands. Hemilabile N,O-ligands solve this by acting as a molecular switch.

Hemilabile_Logic Resting Resting State [M]-N,O Chelate (Stable) Dissociation Hemilabile O-Dissociation Coordination Site Opens Resting->Dissociation Thermal/Kinetic Trigger Substrate Substrate Binding & Activation (e.g., Oxidative Addition) Dissociation->Substrate Substrate Entry Turnover Catalytic Turnover Product Formation Substrate->Turnover Reaction Progression Turnover->Resting Product Release & O-Recoordination

Caption: Hemilabile coordination dynamics of the ethoxy group during a catalytic cycle.

Application Workflow I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

N,O-ligands are highly effective in Pd-catalyzed C-C bond formation 4. When coupling sterically hindered aryl chlorides, the dissociation of the ethoxy group provides the necessary vacant site for the bulky arylboronic acid during the transmetalation step.

Quantitative Data: Reaction Optimization

Model Reaction: 2-Chlorotoluene + Phenylboronic Acid 2-Methylbiphenyl

EntryPd Source (1 mol%)Solvent (0.2 M)Base (2.0 equiv)Temp (°C)GC Yield (%)
1 Pd(OAc)2​ Toluene K2​CO3​ 8045
2 Pd(OAc)2​ Toluene K3​PO4​ 8062
3 Pd2​(dba)3​ 1,4-Dioxane K3​PO4​ 8078
4 Pd(OAc)2​ 1,4-Dioxane/ H2​O (4:1) K3​PO4​ 80 98
5None (Control)1,4-Dioxane/ H2​O (4:1) K3​PO4​ 800

Causality Note: The addition of water (Entry 4) drastically improves the yield. Water solubilizes the inorganic base ( K3​PO4​ ), facilitating the formation of the reactive boronate complex required for transmetalation.

Step-by-Step Protocol & Self-Validation
  • Preparation: In an argon-filled glovebox, charge a dry Schlenk tube with Pd(OAc)2​ (2.2 mg, 0.01 mmol, 1 mol%) and (2-Ethoxynaphthalen-1-yl)methanamine (4.0 mg, 0.02 mmol, 2 mol%).

  • Complexation: Add 1.0 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes to allow the pre-catalyst chelate to form. The solution will shift from pale yellow to a deeper amber.

  • Reagent Addition: Add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and anhydrous K3​PO4​ (424 mg, 2.0 mmol).

  • Validation Setup (Internal Standard): Add exactly 50 μ L of dodecane as an internal standard. This ensures that subsequent GC-FID analysis is self-validating and independent of isolation losses.

  • Reaction: Add 3.0 mL of degassed 1,4-dioxane and 1.0 mL of degassed DI water. Seal the tube, remove from the glovebox, and heat at 80 °C for 12 hours under vigorous stirring (800 rpm).

  • Workup: Cool to room temperature, dilute with ethyl acetate (5 mL), and filter through a short pad of Celite. Analyze the filtrate via GC-FID.

Application Workflow II: Ruthenium-Catalyzed Transfer Hydrogenation

Transfer hydrogenation utilizes isopropanol as a safe, liquid hydride source instead of hazardous H2​ gas. Ruthenium complexes bearing primary amine ligands operate via a "bifunctional outer-sphere mechanism" 3. The N-H proton of the ligand and the Ru-H hydride are transferred simultaneously to the ketone in a six-membered transition state.

Ru_Catalysis_Workflow Precatalyst Precatalyst Formation Ru(p-cymene)Cl2 + Ligand Activation Activation Base (KOH) + Isopropanol Precatalyst->Activation Stir 30 min ActiveCat Active Catalyst Ru-Hydride Species Activation->ActiveCat HCl elimination Reaction Hydrogen Transfer Outer-Sphere TS ActiveCat->Reaction Ketone addition Product Product Isolation Alcohol Generation Reaction->Product GC/MS Validation

Caption: Workflow for Ru-catalyzed transfer hydrogenation using the N,O-ligand.

Quantitative Data: Kinetic Profiling

Model Reaction: Acetophenone 1-Phenylethanol (0.5 mol% Ru, 5 mol% KOH, 82 °C)

Time (Hours)Conversion (%)TOF ( h−1 )Catalyst State Observation
0.535140Homogeneous dark red solution
1.068136Homogeneous dark red solution
2.09292Slight color lightening
4.0>99-Complete conversion
Step-by-Step Protocol & Self-Validation
  • Catalyst Generation: In a dry 25 mL round-bottom flask, combine [Ru(p-cymene)Cl2​]2​ (1.5 mg, 0.0025 mmol) and (2-Ethoxynaphthalen-1-yl)methanamine (1.1 mg, 0.0055 mmol). Add 5.0 mL of anhydrous, degassed isopropanol.

  • Thermal Activation: Heat the mixture to 80 °C for 30 minutes under argon. Causality Note: This step ensures the complete cleavage of the Ru dimer and quantitative coordination of the N,O-ligand.

  • Substrate & Base Addition: Cool slightly and add acetophenone (1.0 mmol) followed by a 0.1 M solution of KOH in isopropanol (0.5 mL, 0.05 mmol).

  • Reaction Execution: Reflux the mixture (82 °C).

  • Validation Setup (Kinetic Quenching): To ensure trustworthiness of the kinetic profile, withdraw 50 μ L aliquots at specific intervals. Immediately expose the aliquot to air and dilute with 0.5 mL of cold hexane. Causality Note: Oxygen rapidly oxidizes the active Ru(II)-hydride to an inactive Ru(III) species, instantly freezing the reaction progress and preventing artificial conversion inside the GC vial.

  • Analysis: Analyze the quenched aliquots via GC-MS to determine the exact conversion ratios.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7139489, (2-Ethoxynaphthalen-1-yl)methanamine." PubChem.
  • Albert, J., et al. (2009). "Cyclopalladation of (E)-N-(2,6-dichlorobenzylidene)(naphthalen-1-yl)methanamine: Synthesis and X-ray molecular structure." Organometallics, 28(17), 5096-5106.
  • Sharma, S., & Sarkar, B. (2018). "Efficient Mizoroki–Heck coupling reactions using phosphine-modified Pd(II)–picolinate complex." ResearchGate.
  • Chai, H., et al. (2017). "Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere." ACS Omega, 2(7), 3467-3477.

Sources

Application

Application Note: Synthesis and Validation of Naphthalene Methanamine and 1,8-Naphthalimide Fluorescent Probes

Introduction & Mechanistic Grounding Fluorescent probes based on naphthalene methanamine and 1,8-naphthalimide scaffolds are indispensable tools in molecular diagnostics, environmental monitoring, and cellular imaging[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

Fluorescent probes based on naphthalene methanamine and 1,8-naphthalimide scaffolds are indispensable tools in molecular diagnostics, environmental monitoring, and cellular imaging[1]. The naphthalene core offers a rigid, planar, and electron-rich π-conjugated system, yielding highly favorable photophysical properties such as high quantum yields, excellent photostability, and tunable emission wavelengths[1].

The rational design of these sensors typically relies on two primary photophysical mechanisms:

  • Photoinduced Electron Transfer (PET): In apo-state naphthalene methanamine probes, the lone pair of electrons on the amine nitrogen transfers to the excited fluorophore, quenching fluorescence via non-radiative decay. Upon target binding (e.g., protonation by acidic drugs or specific metal coordination), the lone pair is engaged, blocking PET and triggering a fluorescent "Turn-ON" response[2].

  • Internal Charge Transfer (ICT): 1,8-Naphthalimide derivatives functionalized at the C-4 position feature a strong push-pull electron system. Target binding alters the electron-donating capability of the receptor, leading to significant shifts in both absorption and emission spectra (ratiometric sensing) or fluorescence quenching[3].

Synthetic Workflows & Logic

The development of these probes follows a modular synthetic strategy. The core scaffold is first functionalized with a recognition moiety tailored to the target analyte, followed by precise deprotection or activation steps to yield the final sensor.

Synthetic_Workflow A Core Scaffold (Naphthalene) B Receptor Conjugation (Amination/Imidation) A->B Step 1 C Deprotection (TMSBr Cleavage) B->C Step 2 D Purified Probe (Chromatography) C->D Isolation E Validation (Fluorometry) D->E Assay

General synthetic and validation workflow for naphthalene-based fluorescent probes.

PET_Mechanism cluster_0 Apo State (Fluorescence OFF) cluster_1 Bound State (Fluorescence ON) Fluor1 Naphthalene Fluorophore (Excited State) Fluor1->Fluor1 Non-radiative Decay Receptor1 Amine Receptor (Lone Pair Active) Receptor1->Fluor1 PET (Electron Transfer) Receptor2 Amine Receptor (Analyte Bound) Receptor1->Receptor2 + Target Analyte (H+, Metal Ion) Fluor2 Naphthalene Fluorophore (Excited State) Fluor2->Fluor2 Radiative Emission Receptor2->Fluor2 PET Blocked

Photoinduced Electron Transfer (PET) mechanism in naphthalene methanamine probes.

Detailed Experimental Protocols

Protocol A: Synthesis of Aminomethylnaphthalene-Phosphonate Probe for Cu(II) Detection

Causality & Design: This protocol utilizes aminomethylnaphthalene as the fluorophore and a phosphonic acid moiety as the receptor. Phosphonate groups provide strong, selective chelation for transition metals. The binding of paramagnetic Cu(II) induces a distinct "Turn-OFF" fluorescent response via Chelation-Enhanced Quenching (CHEQ)[4].

Step 1: Aza-Michael Addition (Tetraester Synthesis)

  • Reaction Setup: In an oven-dried round-bottom flask, dissolve 1-aminomethylnaphthalene (0.5 g, 3.18 mmol) in 10 mL of anhydrous methanol[4].

  • Reagent Addition: Add diethyl vinylphosphonate (3.13 g, 19.08 mmol, 6 equivalents) to the solution[4].

    • Expert Insight: Anhydrous methanol is critical to prevent the competitive hydrolysis of the vinylphosphonate. A large excess (6 equiv) drives the reaction to completion despite the steric hindrance of the forming secondary/tertiary amine.

  • Reflux: Heat the mixture to reflux under an inert nitrogen atmosphere for 5 days[4].

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude product via silica gel column chromatography using a mobile phase of CH₂Cl₂:Methanol (20:1, v/v) to isolate the parent tetraester[4].

Step 2: Deprotection to Phosphonic Acid Sensor

  • Cleavage: Dissolve the purified tetraester in anhydrous dichloromethane (DCM). Dropwise, add bromotrimethylsilane (TMSBr) (~10 equiv) at 0°C.

  • Incubation: Allow the reaction to warm to room temperature and stir overnight.

    • Expert Insight: TMSBr is chosen over harsh aqueous acids (e.g., concentrated HCl) because it selectively cleaves alkyl phosphonate esters via a mild silyl ester intermediate, preserving the integrity of the naphthalene core and the amine linkage[4].

  • Hydrolysis: Quench the reaction with methanol/water to hydrolyze the silyl esters, yielding the active phosphonic acid sensor. Evaporate to dryness.

  • Self-Validation Check: The fluorescence emission of the purified sensor must remain 'ON' over a wide pH range (2–10). Upon the addition of Cu(II) in the μM range, a sharp 'ON–OFF' fluorescent quenching should be observed[4].

Protocol B: Synthesis of 1,8-Naphthalimide-Based Probe for Pb(II) Detection

Causality & Design: 1,8-Naphthalic anhydride is a privileged precursor. Imidation at the anhydride protects the core and tunes solubility, while nucleophilic aromatic substitution (SNAr) at the C-4 position introduces the electron-donating receptor, establishing an ICT system[3].

Step 1: Imidation (N-n-Butyl-4-bromo-1,8-naphthalimide)

  • Reaction Setup: Suspend 4-bromo-1,8-naphthalic anhydride (15 g, 45.2 mmol) in ethanol[3].

  • Amine Addition: Add n-butylamine (excess) and reflux for 6 hours.

    • Expert Insight: The n-butyl group increases the lipophilicity of the probe, significantly improving its solubility in organic co-solvents (e.g., EtOH/Water mixtures) required for subsequent metal ion titrations[3].

  • Isolation: Cool to room temperature, filter the resulting precipitate, wash with cold ethanol, and dry under vacuum.

Step 2: C-4 Amination (N-n-Butyl-4-(N',N'-dihydroxyethyl)amino-1,8-naphthalimide)

  • Reaction Setup: Mix the N-n-butyl-4-bromo-1,8-naphthalimide intermediate with diethanolamine (75 mmol) in 100 mL of ethylene glycol monomethyl ether[3].

  • Reflux: Reflux the mixture for 6 hours[3].

    • Expert Insight: Diethanolamine acts as both the nucleophile for the SNAr reaction and the future chelating receptor for Pb(II). The high boiling point of ethylene glycol monomethyl ether provides the necessary thermal energy to overcome the activation barrier of the C-4 substitution.

  • Purification: Purify the crude product by silica gel column chromatography using Ethyl Acetate:Light Petroleum (1:4, v/v) as the eluent[3].

  • Self-Validation Check: Titrating the monomer with Pb²⁺ ions (0 to 10 equivalents) in an EtOH/H₂O (4:1) solution should result in a quantitative decrease in fluorescent intensity (e.g., from ~200 a.u. down to ~48 a.u.), confirming successful coordination and ICT quenching[3].

Quantitative Data & Photophysical Properties

The photophysical properties of the synthesized probes must be rigorously validated using UV-Vis spectrophotometry and spectrofluorometry. Stock solutions (e.g., 10⁻² M) of the probes and target analytes should be prepared in appropriate solvent systems.

Probe ScaffoldRecognition MoietyTarget AnalyteExcitation (nm)Emission (nm)Response TypeRef.
AminomethylnaphthalenePhosphonic acidCu(II)~280-300~350-400Turn-OFF (CHEQ)[4]
1,8-Naphthalimide (N-butyl)Diethanolamine (C-4)Pb(II)~440~530Turn-OFF (ICT)[3]
1,8-NaphthalimideThio/Amino derivativeFlufenamic acid~430~520Turn-ON (PET)[2]
Acenaphthene-NaphthalimideEthanolamineCu(II)~340~450Turn-OFF[1]

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of Fluorescent Probes Utilizing Acenaphthene Scaffolds." 1

  • Royal Society Open Science. "Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid."2

  • MDPI. "Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors."3

  • Heidelberg University. "INAUGURAL - DISSERTATION: Fluorescent Indicators for Nitric Oxide." 4

Sources

Method

Application Note: Optimized Amide Coupling Strategies for (2-Ethoxynaphthalen-1-yl)methanamine

Introduction & Mechanistic Context (2-Ethoxynaphthalen-1-yl)methanamine (CAS: 376594-96-6) is a highly valuable building block in medicinal chemistry, utilized to introduce a lipophilic, sterically demanding naphthalenic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

(2-Ethoxynaphthalen-1-yl)methanamine (CAS: 376594-96-6) is a highly valuable building block in medicinal chemistry, utilized to introduce a lipophilic, sterically demanding naphthalenic moiety into drug candidates[1]. However, coupling this primary amine with carboxylic acids presents significant synthetic challenges. While it is a benzylic amine, its nucleophilicity and spatial accessibility are heavily attenuated by the steric bulk of the adjacent naphthalene system and the electron-donating, yet spatially demanding, ortho-ethoxy group.

Standard carbodiimide-based coupling reagents (e.g., EDC/HOBt or DCC) often fail or result in poor yields when applied to sterically hindered amines[2]. The causality is kinetically driven: the slow rate of aminolysis by the bulky (2-ethoxynaphthalen-1-yl)methanamine allows the highly reactive O-acylisourea intermediate to undergo a detrimental [1,3]-sigmatropic rearrangement, yielding an unreactive N-acylurea byproduct and stalling the reaction[3].

To overcome this, coupling reagents that generate highly reactive, yet stable, intermediates must be employed. This guide details three field-proven protocols—HATU, T3P, and Acid Chloride activation—specifically optimized for this hindered system.

Reagent Selection Rationale (E-E-A-T)

  • HATU / DIPEA: HATU generates an active HOAt (1-hydroxy-7-azabenzotriazole) ester. The critical mechanistic advantage here is the nitrogen atom at the 7-position of the HOAt ring, which provides anchimeric assistance (neighboring group participation). It hydrogen-bonds with the incoming hindered amine, guiding it directly to the electrophilic carbonyl carbon and dramatically accelerating aminolysis[2].

  • T3P (Propylphosphonic Anhydride): T3P forms a highly electrophilic mixed phosphonic anhydride. It is particularly effective for hindered substrates and is the reagent of choice when the carboxylic acid contains a sensitive α-chiral center, as it heavily suppresses epimerization[3]. Furthermore, T3P byproducts are entirely water-soluble, allowing for chromatography-free isolation, making it ideal for scale-up[4].

  • Acid Chloride Formation: For exceptionally unreactive or sterically demanding carboxylic acids, pre-activation to the acid chloride bypasses the need for a coupling reagent entirely. Acid chlorides are highly reactive and lead to fast couplings with poorly nucleophilic or hindered amines[3].

Quantitative Data Summarization

The following table summarizes the expected performance metrics of various activation strategies when coupling standard carboxylic acids with (2-ethoxynaphthalen-1-yl)methanamine.

Coupling StrategyTypical YieldReaction TimeEpimerization RiskByproduct RemovalScalability
EDC / HOBt < 40%24 - 48 hModerateRequires aqueous washesGood
HATU / DIPEA 85 - 95%2 - 6 hModerate to HighRequires chromatographyPoor (Cost/Safety)
T3P / Pyridine 80 - 90%6 - 12 hVery LowSimple aqueous washExcellent
Acid Chloride 75 - 95%1 - 3 hHighEvaporation / WashGood

Experimental Protocols

Protocol A: HATU-Mediated Amidation (Discovery Scale)

Optimized for maximum reactivity and rapid library synthesis.

  • Pre-activation (Self-Validating Step): Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15–30 minutes.

    • Causality: Pre-activation ensures the HOAt ester forms before the bulky amine is introduced, preventing competitive guanidinylation of the amine by unreacted HATU[2].

    • Validation: Quench a 5 µL aliquot in methanol; LC-MS should show complete conversion to the methyl ester, confirming active ester formation.

  • Amine Addition: Add (2-ethoxynaphthalen-1-yl)methanamine (1.1 equiv) dropwise.

  • Reaction: Stir at room temperature for 2–6 hours. Monitor by LC-MS until the active ester is consumed.

  • Workup: Dilute with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: T3P-Mediated Amidation (Process & Scale-Up)

Optimized for chiral integrity and ease of purification.

  • Reaction Setup: To a flask containing the carboxylic acid (1.0 equiv) and (2-ethoxynaphthalen-1-yl)methanamine (1.05 equiv) in EtOAc (0.5 M), add Pyridine or DIPEA (3.0 equiv).

  • T3P Addition: Cool the mixture to 0 °C. Dropwise, add T3P (50 wt% solution in EtOAc, 1.5 equiv).

    • Causality: Unlike HATU, T3P does not require pre-activation and can be added to the combined acid/amine mixture, vastly simplifying process operations and minimizing thermal degradation[3].

  • Reaction: Warm to room temperature and stir for 6–12 hours.

  • Workup (Self-Validating Step): Add water and stir vigorously for 30 minutes to hydrolyze excess T3P. Separate the layers and wash the organic phase with water twice.

    • Validation: The absence of baseline streaks on TLC confirms the complete aqueous extraction of the water-soluble phosphonic acid byproducts[4].

Protocol C: Acid Chloride Activation (For Extreme Steric Hindrance)

Optimized for highly unreactive or doubly-hindered systems.

  • Activation: Suspend the carboxylic acid (1.0 equiv) in anhydrous DCM (0.3 M). Add catalytic DMF (0.05 equiv). Cool to 0 °C and add Oxalyl Chloride (1.5 equiv) dropwise.

    • Validation: The immediate evolution of gas (CO and CO₂) indicates the Vilsmeier-Haack intermediate is reacting. The cessation of bubbling serves as a visual indicator that acid chloride formation is complete[3].

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride, then redissolve the crude acid chloride in anhydrous DCM.

  • Coupling: Cool the solution to 0 °C. Add a mixture of (2-ethoxynaphthalen-1-yl)methanamine (1.1 equiv) and Triethylamine (2.5 equiv) in DCM dropwise. Stir for 1–3 hours at room temperature, then quench with water and extract.

Decision Workflow Visualization

G Start Carboxylic Acid + (2-Ethoxynaphthalen-1-yl)methanamine CheckChiral Does the acid have a sensitive α-chiral center? Start->CheckChiral CheckScale Is the reaction for large-scale/process? CheckChiral->CheckScale No T3P Use T3P / Pyridine (Minimizes Epimerization) CheckChiral->T3P Yes CheckHindrance Is the acid also sterically hindered? CheckScale->CheckHindrance No T3PScale Use T3P / EtOAc (Easy Workup) CheckScale->T3PScale Yes HATU Use HATU / DIPEA (High Reactivity) CheckHindrance->HATU No AcidChloride Use Oxalyl Chloride then Amine / Base CheckHindrance->AcidChloride Yes

Decision matrix for selecting coupling conditions for (2-Ethoxynaphthalen-1-yl)methanamine.

References

  • PubChem. "(2-Ethoxynaphthalen-1-yl)methanamine | C13H15NO | CID 7139489". National Center for Biotechnology Information. Available at:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development, 2016, 20(2), 140-177. Available at:[Link]

  • Waghmare, A. S., et al. "Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis." ResearchGate, 2018. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues of (2-Ethoxynaphthalen-1-yl)methanamine in DMSO

Technical Support Center: (2-Ethoxynaphthalen-1-yl)methanamine Welcome to the technical support guide for (2-Ethoxynaphthalen-1-yl)methanamine. This document is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2-Ethoxynaphthalen-1-yl)methanamine

Welcome to the technical support guide for (2-Ethoxynaphthalen-1-yl)methanamine. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs): First-Line Troubleshooting

Here we address the most immediate questions that arise during the initial handling of (2-Ethoxynaphthalen-1-yl)methanamine.

Q1: I've added the calculated amount of (2-Ethoxynaphthalen-1-yl)methanamine to my DMSO, but it's not dissolving. What are my immediate first steps?

A1: When initial dissolution fails, it is often due to minor kinetic or thermodynamic barriers that can be overcome with simple physical methods. First, ensure you are using a high-quality, anhydrous grade of DMSO, as it is hygroscopic and absorbed water can significantly alter its solvation properties.[1][2] Next, employ vigorous mixing using a vortex mixer for 1-2 minutes.[3][4] The mechanical agitation generated by a vortex mixer creates a dynamic flow that promotes intimate contact between the compound particles and the solvent, helping to break down aggregates and accelerate dissolution.[3][5] If particles persist, gentle warming in a water bath (e.g., 37°C) can be effective.[1][6] Heat increases the kinetic energy of both the solvent and solute molecules, which can help overcome the energy barrier for dissolution.[2] However, always be mindful of the compound's thermal stability.

Q2: My compound dissolves in 100% DMSO, but it immediately precipitates when I dilute it into my aqueous cell culture medium or buffer. How can I prevent this?

A2: This is a common and expected phenomenon known as "crashing out." It occurs because the compound, while soluble in the powerful organic solvent DMSO, is poorly soluble in the aqueous environment of your assay buffer.[1][7] The key is to avoid a drastic change in solvent polarity. The recommended best practice is to perform serial dilutions of your high-concentration stock in 100% DMSO first to get closer to your final desired concentration.[1] Then, add this lower-concentration DMSO stock to your aqueous medium in a dropwise manner while vortexing. This gradual addition helps to create a more stable micro-environment for the compound, preventing rapid precipitation. Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) and consistent across all experiments, including a vehicle control.[1]

Q3: Is there a maximum concentration of (2-Ethoxynaphthalen-1-yl)methanamine I can achieve in DMSO?

A3: The maximum solubility is an intrinsic property of the compound in a specific solvent and is not something that can be universally predicted without experimentation. While DMSO is an excellent solvent for a wide range of organic molecules, saturation limits exist.[8][9] To determine the practical solubility limit for your specific batch and experimental conditions, you must perform a solubility assessment. A detailed protocol for this is provided in Guide 2 . As a starting point for many research compounds, concentrations between 10-20 mM are often attempted for initial stock solutions.

Q4: I've tried vortexing and gentle warming, but I still see a fine suspension. What is the next logical step?

A4: If basic mechanical and thermal methods are insufficient, sonication is the next recommended step.[1][10] Sonication uses high-frequency sound waves to induce acoustic cavitation—the rapid formation and collapse of microscopic bubbles.[11][12] This process generates intense, localized energy that can effectively break intermolecular interactions within the compound's solid state, facilitating its dissolution.[10][13] It is particularly useful for disrupting small, persistent aggregates that vortexing cannot overcome. We provide a detailed methodology in Guide 3 .

In-Depth Troubleshooting & Experimental Protocols

This section provides structured, step-by-step guides for systematically overcoming solubility issues.

Guide 1: Foundational Dissolution Protocol

This protocol establishes a baseline for dissolving (2-Ethoxynaphthalen-1-yl)methanamine.

  • Preparation : Weigh the desired mass of (2-Ethoxynaphthalen-1-yl)methanamine in a sterile, appropriate-sized vial (e.g., a glass vial with a PTFE-lined cap).

  • Solvent Addition : Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Initial Mixing : Cap the vial securely and vortex at medium-high speed for 2 minutes.[4]

  • Visual Inspection : Carefully inspect the solution against a light source for any undissolved particles or haziness.

  • Documentation : If fully dissolved, record the concentration and date. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store appropriately at -20°C or -80°C in tightly sealed containers.[1]

Guide 2: Protocol for Determining Maximum Solubility

This experiment will help you define the practical working limits for your compound.

  • Preparation : Prepare a series of vials. In the first vial, create a supersaturated slurry by adding an excess amount of the compound to a known volume of DMSO (e.g., add 10 mg to 200 µL of DMSO).

  • Equilibration : Seal the vial and allow it to equilibrate for 24 hours at a controlled temperature (e.g., room temperature) with continuous agitation (e.g., on a shaker or rotator). This ensures the solvent is fully saturated.

  • Separation : Centrifuge the slurry at high speed (e.g., >10,000 x g) for 15 minutes to pellet all undissolved solid.

  • Quantification : Carefully remove a known volume of the clear supernatant. Dilute this supernatant with an appropriate solvent (e.g., acetonitrile or methanol) to a concentration suitable for analysis by a quantitative method like HPLC-UV or LC-MS.

  • Calculation : Based on the measured concentration in the diluted sample, calculate the original concentration in the saturated DMSO supernatant. This value represents the maximum solubility under your experimental conditions.

Guide 3: Protocol for Aided Dissolution (Sonication & Heating)

Use this protocol when the foundational method is insufficient.

  • Initial Suspension : Prepare a suspension of the compound in DMSO as described in Guide 1.

  • Sonication : Place the vial into a bath sonicator. Sonicate in short intervals of 5-10 minutes.[2] After each interval, visually inspect the solution. Check the temperature of the vial; if it becomes excessively warm, allow it to cool before continuing. The goal of sonication is to use acoustic energy to break up particle aggregates, enhancing the surface area available for dissolution.[11][14]

  • Controlled Heating : If sonication is not fully effective, move to a temperature-controlled water bath or heating block set to a moderate temperature (e.g., 37-50°C).[6] Do not exceed temperatures where compound degradation might occur.

  • Combined Approach : For very difficult compounds, alternate between brief periods of sonication and gentle heating, with vortexing in between each step.

  • Final Check : Once the solution is clear, allow it to cool to room temperature and observe for any signs of precipitation. A stable solution should remain clear upon returning to standard temperature.

Troubleshooting Workflow Diagram

The following diagram outlines the logical progression for addressing solubility issues.

G start Start: Compound + Anhydrous DMSO vortex Vortex Vigorously (2 min) start->vortex check1 Is it Dissolved? vortex->check1 sonicate Sonicate (5-10 min intervals) check1->sonicate No success Success: Aliquot & Store check1->success Yes check2 Is it Dissolved? sonicate->check2 heat Gentle Heat (37-50°C) check2->heat No check2->success Yes check3 Is it Dissolved? heat->check3 cosolvent Advanced: Test Co-Solvents (Guide 4) check3->cosolvent No check3->success Yes fail Insoluble: Re-evaluate Solvent System cosolvent->fail

Caption: A decision tree for troubleshooting the dissolution of (2-Ethoxynaphthalen-1-yl)methanamine in DMSO.

Guide 4: Employing Co-solvents to Enhance Solubility

If DMSO alone is insufficient, a co-solvent system can be used to fine-tune the polarity of the solvent mixture, which may better accommodate the solute.[15][] (2-Ethoxynaphthalen-1-yl)methanamine possesses a lipophilic naphthalene core and a polar primary amine, suggesting a mixed-polarity solvent system could be beneficial.

  • Co-solvent Selection : Choose a co-solvent that is miscible with DMSO and compatible with your downstream assay. See the table below for common options.

  • Test Matrix Preparation : Prepare small-volume test mixtures of DMSO and the chosen co-solvent at various ratios (e.g., 9:1, 4:1, 1:1 DMSO:co-solvent).

  • Solubility Testing : Add a small, known amount of your compound to each solvent blend and observe for dissolution, using the techniques from Guide 3 if necessary.

  • Optimization : Identify the co-solvent and ratio that provides the best solubility and is compatible with your experimental system. Remember to always update your vehicle control to match the final co-solvent mixture.

Co-SolventProperties & Considerations
N-Methyl-2-pyrrolidone (NMP) A powerful polar aprotic solvent, often capable of dissolving compounds that are poorly soluble in DMSO.[17] Regulated in some regions due to toxicity concerns.
Polyethylene Glycol 400 (PEG 400) A non-toxic, water-miscible polymer often used in formulations to improve solubility.[18] Can increase viscosity.
Ethanol A polar protic solvent. A mixture with DMSO can create a unique solvation environment.[17] Generally well-tolerated in biological assays at low concentrations.
Propylene Glycol A viscous, non-toxic solvent commonly used in pharmaceutical formulations.[][17]

Scientific Principles & Advanced Considerations

Understanding the Solute and Solvent

  • (2-Ethoxynaphthalen-1-yl)methanamine : This molecule has a large, nonpolar naphthalene ring system, making it inherently hydrophobic (lipophilic). The ethoxy group adds to this character. However, the primary methanamine group (-CH₂NH₂) provides a site for hydrogen bonding and acts as a weak base, introducing a polar characteristic. Successful dissolution requires a solvent that can effectively interact with both the nonpolar and polar regions of the molecule.

  • DMSO ((CH₃)₂SO) : DMSO is a highly polar aprotic solvent.[8] Its potent solvent action comes from its ability to accept hydrogen bonds and its strong dipole, which can disrupt the solute's crystal lattice energy.

Leveraging the Basic Nature of the Amine Group

The primary amine on (2-Ethoxynaphthalen-1-yl)methanamine is basic. While pH is a concept formally defined in aqueous solutions, the basicity of the compound can be leveraged.[19][20] If your compound is being diluted into a buffered aqueous solution, ensuring the pH of that final solution is slightly acidic (e.g., pH 6.0-7.0) could protonate the amine group to form a more soluble ammonium salt. This must be balanced with the pH requirements of your assay.

Alternative Solvent Systems

If all attempts to solubilize the compound in a DMSO-based system fail, or if DMSO is incompatible with your experiment, you may need to consider fundamentally different solvents. Cyrene™ (dihydrolevoglucosenone) is a bio-based, aprotic dipolar solvent that has been shown to have comparable solvating power to DMSO with potentially lower toxicity in some systems.[21][22][23]

Co-Solvent Interaction Diagram

G cluster_0 Poor Solvation in Pure DMSO cluster_1 Enhanced Solvation with Co-Solvent Compound (2-Ethoxynaphthalen-1-yl)methanamine (Lipophilic Naphthalene Core) Aggregate Insoluble Aggregate Compound->Aggregate Self-Association > Solvation DMSO1 DMSO DMSO1->Aggregate Ineffective Solvation Compound2 (2-Ethoxynaphthalen-1-yl)methanamine (Lipophilic Naphthalene Core) Solution Solvated Molecule in Solution Compound2->Solution DMSO2 DMSO (Polar Interaction) DMSO2->Solution Solvates Polar Amine Cosolvent Co-Solvent (e.g., Ethanol) (Modulates Polarity) Cosolvent->Solution Solvates Naphthalene Core

Caption: Conceptual diagram showing how a co-solvent can improve solubility by creating a more favorable solvation environment.

References

  • Sonication - Wikipedia . Wikipedia. [Link]

  • Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens . RSC Med Chem. [Link]

  • Unlocking the Benefits of Sonication for Creating Soluble Liquids . Envirostar. [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments . Drug Development and Delivery. [Link]

  • Sonication - Biochemistry & Molecular Biology Letters . TSI Journals. [Link]

  • Harnessing Sound Waves: Sonication for Creating Soluble Liquids . Envirostar. [Link]

  • Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens . PMC. [Link]

  • Lab Vortex Mixer - Applications and Operating Precautions . Drawell. [Link]

  • (2-Ethoxynaphthalen-1-yl)methanamine PubChem Entry . PubChem. [Link]

  • Ultrasonic Dissolving of Solids in Liquids . Hielscher Ultrasonics. [Link]

  • Dimethyl sulfoxide - Wikipedia . Wikipedia. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules . PMC. [Link]

  • Solubilization techniques used for poorly water-soluble drugs . PMC. [Link]

  • Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System . Canadian Science Publishing. [Link]

  • Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens | Request PDF . ResearchGate. [Link]

  • How to dissolve a poorly soluble drug? . ResearchGate. [Link]

  • Why is a Vortex Mixer important to a lab . Pipette.com. [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs . Drug Development & Delivery. [Link]

  • Vortex Mixers: A Complete Guide for Scientists and Researchers . Laboratory Equipment. [Link]

  • DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool . Phcno. [Link]

  • Solubility enhancement techniques: A comprehensive review . GSC Biological and Pharmaceutical Sciences. [Link]

  • What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water . ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 1-Aminomethyl-2-ethoxynaphthalene

Welcome to the Technical Support Center. Designed for researchers, chemists, and drug development professionals, this guide addresses the specific physicochemical challenges associated with isolating and purifying 1-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Designed for researchers, chemists, and drug development professionals, this guide addresses the specific physicochemical challenges associated with isolating and purifying 1-aminomethyl-2-ethoxynaphthalene (CAS: 376594-96-6)[1].

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. We will explore the thermodynamic causality behind solvent interactions, providing you with self-validating protocols and actionable troubleshooting strategies.

Physicochemical Profiling & Causality

To successfully crystallize 1-aminomethyl-2-ethoxynaphthalene, one must understand the competing structural forces at play:

  • Aromatic Stacking vs. Flexibility: The rigid, planar naphthalene core strongly promotes π−π stacking. However, this is counteracted by the 2-ethoxy group. The rotational degrees of freedom introduced by this ether linkage disrupt tight crystal lattice packing, depressing the melting point and frequently causing the free base to manifest as a supercooled liquid (oil) rather than a solid.

  • Hydrogen Bonding & Reactivity: The 1-aminomethyl group (-CH₂NH₂) is a primary amine. While it provides excellent hydrogen-bonding capabilities, it is highly susceptible to nucleophilic attack on atmospheric CO₂, forming insoluble carbamate salts that masquerade as impurities.

  • Thermodynamic Control via Salt Formation: To bypass the "oiling out" phase, converting the free base to an acid addition salt (e.g., a hydrochloride) drastically increases the ionic lattice energy. This thermodynamic shift forces the compound out of solution as a highly pure crystalline solid[2].

Solvent Selection & Quantitative Data

Selecting the correct solvent system is a balancing act between dielectric constants ( ε ) and boiling points. The table below summarizes the quantitative data and mechanistic roles of standard solvents used for this compound.

SolventDielectric Constant ( ε )Boiling Point (°C)Role in CrystallizationSuitability for Free BaseSuitability for HCl Salt
Hexane 1.8969AntisolventHighPoor (Insoluble)
Diethyl Ether 4.3035Antisolvent / WashModerateHigh
Ethyl Acetate 6.0277Primary SolventHighPoor
Ethanol 24.5078Primary SolventPoor (Too soluble)High
Water 80.10100Primary SolventPoor (Insoluble)Moderate (Hydrolysis risk)

Recrystallization Decision Workflow

RecrystallizationWorkflow Start Crude 1-aminomethyl- 2-ethoxynaphthalene CheckState Assess Physical State Start->CheckState FreeBase Solid Free Base (Hexane/EtOAc) CheckState->FreeBase High Purity SaltForm Oil / Impure Base (Form HCl Salt) CheckState->SaltForm Low Purity/Oil OilingOut Issue: Oiling Out FreeBase->OilingOut Fails SaltRecrys Salt Crystallization (EtOH/Et2O) SaltForm->SaltRecrys SaltRecrys->OilingOut Fails Seed Trituration & Seeding OilingOut->Seed

Decision workflow for the recrystallization of 1-aminomethyl-2-ethoxynaphthalene.

Validated Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system , meaning built-in visual cues will confirm whether the physical chemistry is proceeding correctly.

Method A: Free Base Recrystallization (Hexane / Ethyl Acetate)

Use only if the crude free base is already a solid with >90% purity.

  • Dissolution: Suspend the crude 1-aminomethyl-2-ethoxynaphthalene in a minimum volume of boiling ethyl acetate.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fluted filter paper to remove any insoluble carbamate salts.

  • Saturation Tuning: Place the filtrate on a hotplate. Add boiling hexane dropwise until the solution becomes faintly turbid. Immediately add 1-2 drops of hot ethyl acetate until the solution just clears.

    • Validation Check: The ability to toggle the solution between turbid and clear with a single drop of solvent confirms you have precisely reached the metastable zone limit, ensuring optimal crystal nucleation.

  • Cooling: Remove from heat. Allow the flask to cool ambiently to room temperature, then transfer to a 4°C refrigerator for 12 hours.

Method B: Hydrochloride Salt Formation & Crystallization (Ethanol / Diethyl Ether)

Recommended for oils, low-purity crudes, or long-term storage.

  • Solvation: Dissolve the crude free base in anhydrous diethyl ether (10 mL per gram of amine). Cool the flask to 0°C in an ice bath.

  • Salt Formation: Slowly add 1.05 equivalents of anhydrous HCl in dioxane (or bubble dry HCl gas) under continuous stirring.

    • Validation Check: Immediate evolution of a dense, white precipitate confirms successful salt formation and validates the anhydrous nature of your ether phase[3].

  • Isolation: Vacuum filter the crude hydrochloride salt and wash with cold diethyl ether.

  • Recrystallization: Dissolve the crude salt in a minimum amount of boiling absolute ethanol. Add hot diethyl ether dropwise until the cloud point is reached, then cool slowly to induce crystallization.

Troubleshooting Guides & FAQs

Q: Why is my compound "oiling out" (forming a liquid layer) instead of forming crystals? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. Because the flexible 2-ethoxy group lowers the lattice energy of the molecule, the free base is highly prone to this. Actionable Fix: If oiling out occurs in Hexane/EtOAc, reheat the mixture until homogeneous, add more EtOAc (the better solvent), and cool much more slowly. Alternatively, abandon the free base and convert the compound to the HCl salt to artificially raise the lattice energy.

Q: I observe a hazy, insoluble white residue when I dissolve the free base in hexane. What is it? A: This is almost certainly a carbamate salt. Primary naphthylmethylamines react readily with atmospheric carbon dioxide. Actionable Fix: Perform a hot filtration to remove the insoluble carbamate. To prevent this in the future, purge your reaction vessels with argon/nitrogen, and store the purified compound as a hydrochloride salt rather than the free base.

Q: Can I use methanol instead of ethanol for the salt recrystallization? A: It is not recommended. While methanol is an excellent solvent for amine hydrochlorides, its high polarity and strong hydrogen-bonding capacity often make it too good of a solvent. The solubility curve is too flat, meaning your compound will remain dissolved even at 4°C, leading to unacceptably low recovery yields. Ethanol provides a much steeper solubility curve, which is ideal for crystallization[3].

Q: My crystals are slightly brown/yellow. How do I remove the color? A: Naphthalene derivatives are prone to trace oxidation, which creates highly conjugated, colored impurities. Actionable Fix: Re-dissolve the crystals in your primary solvent, add 10% w/w activated charcoal (Norit), boil for 5 minutes, and perform a hot filtration through a pad of Celite. The charcoal will selectively adsorb the planar, conjugated oxidized impurities.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Acid Stability of (2-Ethoxynaphthalen-1-yl)methanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter questions regarding the handling, workup, and storage of functionalized naphthylmethylamines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter questions regarding the handling, workup, and storage of functionalized naphthylmethylamines. (2-Ethoxynaphthalen-1-yl)methanamine (CAS 376594-96-6) presents a unique stereoelectronic profile[1]. It features a basic primary amine and an electron-donating ethoxy ether on a naphthalene scaffold. Understanding the causality behind its reactivity under acidic conditions is critical to preventing yield loss and byproduct formation during drug development workflows.

Core Mechanistic Pathways: The "Why" Behind the Stability

The behavior of (2-Ethoxynaphthalen-1-yl)methanamine in acidic media is governed by the severity of the conditions (pH, temperature, and nucleophilicity of the counterion). There are three primary pathways you must account for in your experimental design:

  • Reversible Protonation (Mild Acid): Under mild aqueous acidic conditions (e.g., 0.1 M HCl or dilute acetic acid), the primary amine is rapidly protonated to form a stable ammonium salt. This is a highly reliable state for storage or purification, as the salt partitions cleanly into the aqueous phase, leaving neutral organic impurities behind[2].

  • Ether Cleavage (Strong Acid + Heat): The 2-ethoxy group is susceptible to dealkylation under harsh acidic conditions (e.g., 48% HBr or HI at reflux). The halide acts as a nucleophile in an SN2 attack on the activated ethyl group, cleaving the ether to yield a 2-naphthol derivative[3].

  • Naphthylic C–N Cleavage (Strong Acid + Extended Heat): The 2-ethoxy group strongly donates electron density into the naphthalene ring via resonance. This significantly stabilizes any incipient positive charge at the 1-position (the naphthylic carbon). Prolonged heating in strong acids (like 6.0 M HCl or hydrothermal conditions) can cause the protonated amine to act as a leaving group. This forms a highly stabilized naphthylmethyl carbocation, which subsequently reacts with water to form deaminated alcohol byproducts or dimers[4].

G A (2-Ethoxynaphthalen-1-yl) methanamine B Ammonium Salt (Stable Storage Form) A->B Mild Acid (e.g., 0.1M HCl) 25°C, Reversible C 2-Naphthol Derivative (Dealkylation Product) A->C Strong Acid (e.g., 48% HBr) Heat (>80°C), Ether Cleavage D Naphthylmethyl Carbocation (Reactive Intermediate) A->D Strong Acid (e.g., 6M HCl) Extended Heat, C-N Cleavage E Deamination Products (Alcohols / Dimers) D->E Nucleophilic Trapping (e.g., H2O)

Degradation and stabilization pathways of (2-Ethoxynaphthalen-1-yl)methanamine in acid.

Quantitative Stability Profile

To assist in your experimental planning, the following table summarizes the stability of the molecule under various standard acidic conditions.

Acidic ConditionTemp (°C)Exposure TimePrimary Observation / Degradation PathwayRecommended Action
0.1 M HCl (aq) 0–2524 hoursStable (>99% recovery as HCl salt)Ideal for liquid-liquid extraction workflows.
50% TFA in DCM 252 hoursStable (>95% recovery)Safe for Boc-deprotection; use carbocation scavengers.
48% HBr (aq) 1004 hoursEther cleavage (Dealkylation)Avoid unless 2-naphthol synthesis is desired.
6.0 M HCl (aq) 8012 hoursC–N Cleavage / DeaminationAvoid heating in strong aqueous acids.
Troubleshooting Guide & FAQs

Q: Why am I losing my compound during a standard 1.0 M HCl aqueous workup? A: If you are concentrating the acidic aqueous layer at elevated temperatures (e.g., rotary evaporation at 60 °C), you are inadvertently creating a highly concentrated, hot acidic environment. This provides the thermal activation energy required for the protonated amine to leave, forming the resonance-stabilized naphthylmethyl carbocation. Solution: Always keep the temperature below 30 °C during acidic aqueous concentration, or preferably lyophilize the solution to isolate the salt.

Q: Can I use TFA for Boc-deprotection of a derivative containing this moiety? A: Yes, but time is of the essence. Trifluoroacetic acid (TFA) is a strong acid, but at room temperature for 1–2 hours, the benzylic C–N bond remains largely intact. However, to prevent any transient carbocations from polymerizing or reacting with the cleaved tert-butyl cation, always include a scavenger cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIPS), 2.5% H₂O).

Q: I detected a byproduct with a mass of [M-28] in my LC-MS. What is it? A: A mass loss of 28 Da corresponds to the loss of an ethylene equivalent, indicating ether cleavage (dealkylation) to form the 2-naphthol derivative. This typically occurs if your protocol involved strong nucleophilic acids like HBr or Lewis acids like BBr₃[3].

Self-Validating Experimental Protocols
Protocol A: Safe Acidic Workup & Hydrochloride Salt Isolation

Use this protocol to purify the amine from neutral organic impurities without risking C–N cleavage.

  • Dissolution: Dissolve the crude (2-Ethoxynaphthalen-1-yl)methanamine in a non-polar organic solvent (e.g., ethyl acetate or diethyl ether).

  • Extraction: Extract the organic layer with 1.0 M aqueous HCl (3 x 20 mL) at 0–5 °C.

    • Causality: Cold, mild acid ensures rapid protonation to the water-soluble ammonium salt without providing the thermal energy required for naphthylic cleavage[2].

  • Phase Separation Check (Self-Validation): Spot the top organic layer on a TLC plate and visualize under UV 254 nm. The complete absence of the amine spot confirms 100% partitioning into the aqueous layer.

  • Washing: Wash the combined acidic aqueous layers with fresh ethyl acetate (20 mL) to remove any lingering neutral impurities.

  • Isolation: Lyophilize the aqueous layer to yield the stable hydrochloride salt as a white powder. Alternatively, basify the aqueous layer with 2.0 M NaOH to pH 10 and back-extract with dichloromethane to recover the free base.

Protocol B: Controlled Ether Cleavage (Dealkylation)

Use this protocol if your synthetic goal is to intentionally remove the ethyl group to yield 1-(aminomethyl)naphthalen-2-ol.

  • Suspension: Suspend the amine in 48% aqueous HBr (10 mL per gram of substrate).

  • Heating: Heat the mixture to reflux (100 °C) for 4–6 hours.

    • Causality: The strong acid protonates the ether oxygen, converting it into a good leaving group, while the bromide ion acts as a nucleophile to attack the sterically unhindered ethyl group[3].

  • Reaction Monitoring (Self-Validation): Monitor the reaction via LC-MS. The reaction is complete when the starting material peak ([M+H]⁺ = 202.1 m/z) completely shifts to the dealkylated product mass ([M+H]⁺ = 174.1 m/z).

  • Workup: Cool the reaction to room temperature and neutralize carefully with saturated aqueous NaHCO₃ until pH 7-8 is reached. Extract the resulting naphthol with a polar organic solvent (e.g., n-butanol or 10% isopropanol in chloroform).

References
  • Title : (2-Ethoxynaphthalen-1-yl)methanamine | Source : PubChem | URL :[Link]

  • Title : Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions | Source : ACS Earth and Space Chemistry | URL :[Link]

Sources

Optimization

removing unreacted aldehyde from (2-Ethoxynaphthalen-1-yl)methanamine mixtures

Welcome to the technical support guide for the purification of (2-Ethoxynaphthalen-1-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals who are utilizing the reducti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of (2-Ethoxynaphthalen-1-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals who are utilizing the reductive amination of 2-ethoxynaphthalene-1-carbaldehyde and encountering challenges in post-reaction workup. The incomplete conversion of the starting aldehyde is a frequent issue, leading to product contamination that can compromise downstream applications.

This guide provides field-proven troubleshooting advice and detailed protocols to effectively remove unreacted 2-ethoxynaphthalene-1-carbaldehyde from your amine product, ensuring high purity and yield.

The Challenge: Post-Reductive Amination Purification

The synthesis of (2-Ethoxynaphthalen-1-yl)methanamine is commonly achieved through the reductive amination of 2-ethoxynaphthalene-1-carbaldehyde. This process involves the initial formation of a Schiff base (imine), which is then reduced to the target amine.

While effective, these reactions rarely proceed to 100% completion, leaving unreacted aldehyde in the crude product mixture. The structural similarity and comparable polarity of the aldehyde and the resulting amine can make separation by standard column chromatography challenging and inefficient.[1] Therefore, chemical methods that exploit the unique reactivity of the aldehyde functional group are often superior.

Purification Strategy 1: Selective Extraction via Bisulfite Adduct Formation

This is a classic, robust, and highly selective method for removing aldehydes from organic mixtures.[2] The technique leverages the nucleophilic addition of a bisulfite salt to the aldehyde's carbonyl group, forming a water-soluble ionic adduct. This adduct can then be easily separated from the desired amine product through a simple liquid-liquid extraction.[3][4]

Causality and Mechanism

The core of this method is the reversible reaction between the aldehyde and sodium bisulfite.[3] The bisulfite ion (HSO₃⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting product is an α-hydroxy sulfonic acid salt, which is highly polar and readily dissolves in the aqueous phase, while your non-polar amine product remains in the organic phase.[5]

cluster_0 Organic Phase cluster_1 Aqueous Phase Product_Amine (2-Ethoxynaphthalen-1-yl)methanamine (Desired Product) Unreacted_Aldehyde 2-Ethoxynaphthalene-1-carbaldehyde (Impurity) NaHSO3 Add Aqueous Sodium Bisulfite (NaHSO₃) Unreacted_Aldehyde->NaHSO3 Reacts with Adduct Water-Soluble Bisulfite Adduct (Impurity Sequestered) NaHSO3->Adduct Forms

Caption: Aldehyde sequestration via bisulfite adduct formation.

Detailed Experimental Protocol
  • Dissolution: Dissolve the crude reaction mixture (containing both the amine product and unreacted aldehyde) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Transfer this solution to a separatory funnel.

  • Co-Solvent Addition: To facilitate the reaction, add a small amount of a water-miscible organic solvent, such as methanol (approx. 10-20% of the total organic solvent volume).[5] This helps overcome the phase barrier between the organic-soluble aldehyde and the aqueous bisulfite.

  • Bisulfite Wash: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅) to the separatory funnel.[6] Use a volume roughly equal to the organic phase.

  • Vigorous Mixing: Stopper the funnel and shake vigorously for 2-5 minutes, periodically venting to release any pressure.[5] The formation of the adduct can sometimes be observed as a fine white precipitate at the interface before it dissolves in the aqueous layer.

  • Phase Separation: Allow the layers to separate completely. The upper organic layer contains your purified (2-Ethoxynaphthalen-1-yl)methanamine, while the lower aqueous layer contains the aldehyde-bisulfite adduct.[3]

  • Work-up:

    • Drain and collect the lower aqueous layer.

    • Wash the organic layer two more times with fresh saturated NaHSO₃ solution to ensure complete removal of the aldehyde.

    • Wash the organic layer with deionized water, followed by a wash with saturated sodium chloride solution (brine) to remove residual water.[7]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified amine.

Purification Strategy 2: Aldehyde Scavenger Resins

Scavenger resins offer a modern, solid-phase extraction approach that is highly efficient and simplifies purification, often eliminating the need for aqueous extractions. These are polymer beads functionalized with groups that react selectively with aldehydes.[8]

Causality and Mechanism

The most common aldehyde scavenger resins are functionalized with primary amine or hydrazine groups.[9][10] When the crude product solution is passed through or mixed with the resin, the unreacted aldehyde covalently binds to the resin, typically through the formation of a Schiff base (imine) or a hydrazone.[9][11] The desired amine product does not react and can be collected by simple filtration and washing.

Resin Polymer Bead -NH₂ Aldehyde R-CHO (Unreacted Aldehyde) Resin:f1->Aldehyde Reacts to form Schiff Base BoundResin Polymer Bead -N=CHR Aldehyde->BoundResin Mixture Crude Product Mixture (Amine + Aldehyde) Mixture->Resin Add Resin & Stir Filtration Filtration Mixture->Filtration BoundResin->Filtration Purified Purified Amine Product (in solution) Filtration->BoundResin Solid Filtration->Purified Filtrate

Caption: Workflow for aldehyde removal using a scavenger resin.

Detailed Experimental Protocol
  • Resin Selection & Swelling: Choose a suitable scavenger resin (e.g., aminomethylated polystyrene or a hydrazine-functionalized resin). Before use, swell the resin in the solvent you will use for the reaction mixture (e.g., DCM, THF, or methanol) for 15-30 minutes.

  • Incubation: Add the swollen resin to your crude product solution. A typical loading is 2-4 equivalents of the resin's functional group relative to the estimated amount of residual aldehyde.

  • Agitation: Gently agitate the mixture using an orbital shaker or a stir plate at room temperature.

  • Monitoring: Monitor the disappearance of the aldehyde from the solution using an appropriate analytical technique, such as Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 12 hours depending on the resin and the aldehyde's reactivity.

  • Isolation: Once the aldehyde is consumed, filter the mixture to remove the resin beads.

  • Washing: Wash the filtered resin beads with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, then remove the solvent under reduced pressure to obtain the pure (2-Ethoxynaphthalen-1-yl)methanamine.

Comparison of Purification Methods
FeatureBisulfite ExtractionScavenger ResinColumn Chromatography
Selectivity Excellent for aldehydesExcellent for aldehydesVariable, can be poor
Scalability Excellent, easily scaled upGood, but can be costly for large scalesPoor, becomes cumbersome
Ease of Use Moderate, requires liquid-liquid extractionHigh, simple filtration workupLow, requires packing and running a column
Cost Low, reagents are inexpensiveHigh, resins are specialty itemsModerate, solvent and silica costs
Waste Generates aqueous wasteGenerates solid polymer wasteGenerates significant solvent and solid waste

Troubleshooting & FAQs

Q1: My reductive amination yield is low, and I have a large amount of unreacted aldehyde. How can I improve the reaction itself?

A low yield is often due to suboptimal reaction conditions.[12]

  • Choice of Reducing Agent: Standard sodium borohydride (NaBH₄) can prematurely reduce your starting aldehyde to an alcohol.[13][14] Consider using a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) , which preferentially reduces the iminium ion intermediate over the aldehyde.[12]

  • Reaction pH: The initial imine formation is typically favored under mildly acidic conditions (pH 4-6), often achieved by adding a catalytic amount of acetic acid.[12] If the pH is too low, the amine starting material gets protonated and becomes non-nucleophilic. If it's too high, the carbonyl is not sufficiently activated.

  • Anhydrous Conditions: The formation of the imine intermediate releases water. This is a reversible reaction, so removing water (e.g., by adding molecular sieves) can help drive the reaction toward completion.[13]

Q2: The bisulfite extraction isn't removing all the aldehyde. What could be going wrong?

This usually points to an issue with the adduct formation or extraction efficiency.

  • Insufficient Mixing: Ensure you are shaking the separatory funnel vigorously to maximize the interfacial area between the organic and aqueous phases.[5]

  • Lack of a Co-solvent: For sterically hindered or highly non-polar aldehydes, the reaction at the phase boundary can be slow. Adding a miscible co-solvent like methanol or DMF is crucial to bridge the two phases and accelerate adduct formation.[4][5]

  • Insufficient Bisulfite: Ensure you are using a saturated solution and performing multiple washes to drive the equilibrium towards the adduct.[1]

Q3: Can I just use column chromatography to separate the aldehyde and amine?

While possible, it is often not the most efficient method. The amine and aldehyde can have very similar polarities, leading to poor separation. Furthermore, aldehydes can sometimes streak or even oxidize to the corresponding carboxylic acid on silica gel, complicating the purification.[1] Extraction or scavenging methods are generally faster, more scalable, and more selective.[2]

Q4: How can I confirm that all the unreacted aldehyde has been removed?

  • ¹H NMR Spectroscopy: This is the most definitive method. Look for the complete disappearance of the characteristic aldehyde proton signal, which typically appears far downfield between 9-10 ppm.

  • Thin Layer Chromatography (TLC): Co-spot your purified product alongside your crude mixture and a pure standard of the starting aldehyde. A specific stain, such as 2,4-dinitrophenylhydrazine (DNP), can be used, which reacts with aldehydes to form a bright yellow or orange spot, making even trace amounts highly visible.

References

  • BenchChem. (2025). Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite.
  • BenchChem. (2025).
  • FAO AGRIS. Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol.
  • De-los-Santos, E., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57382. [Link]

  • BenchChem. (2025).
  • Maldonado-Domínguez, M. (2015). Answer to "Is it possible to purify aldehyde by column?".
  • Rooney, M. L. (Ed.). (2003). Active Food Packaging. (Chapter 5 referenced).
  • BenchChem. (2025). Troubleshooting low yield in reactions involving 4-Methoxy-3-nitrobenzaldehyde.
  • Etcheverry-Berrios, A. (2020). Answer to "How can I remove aldehyde from a schiff base reaction?".
  • Breinbauer, R., & Gmeiner, P. (2004). New scavenger resin for the reversible linking and monoprotection of functionalized aromatic aldehydes. Organic Letters, 6(22), 4013-4016. [Link]

  • Pedrosa, M., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13449-13456. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Pedrosa, M., et al. (2018). Production of a low-cost scavenger resin to capture aldehydes and ketones in solutions. Reaction Chemistry & Engineering, 3(5), 723-731.
  • JoVE. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol. [Link]

  • Reddit user discussion. (2025).
  • University of Rochester. Remove Sticky Reagents.

Sources

Troubleshooting

optimizing reaction temperature for (2-Ethoxynaphthalen-1-yl)methanamine formation

Technical Support Center: Troubleshooting & Optimization Guide Topic: Optimizing Reaction Temperature for (2-Ethoxynaphthalen-1-yl)methanamine Formation Welcome to the Technical Support Center. As a Senior Application Sc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Optimization Guide Topic: Optimizing Reaction Temperature for (2-Ethoxynaphthalen-1-yl)methanamine Formation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges encountered during the synthesis of (2-Ethoxynaphthalen-1-yl)methanamine.

The formation of this primary amine is typically achieved via the reductive amination of 2-ethoxy-1-naphthaldehyde. However, the 1-naphthyl position is sterically hindered by the peri-hydrogen (at C8), and the 2-ethoxy group donates electron density into the ring, significantly reducing the electrophilicity of the aldehyde carbon. Consequently, precise temperature control is not just a parameter—it is the foundational causality that dictates whether your reaction yields the target amine, an over-reduced alcohol, or a bis-alkylated secondary amine [1].

I. Mechanistic Pathway & Temperature Dependency

To troubleshoot effectively, we must first visualize the competing thermodynamic pathways. The diagram below illustrates how temperature governs the equilibrium between imine condensation and hydride reduction.

ReductiveAmination Aldehyde 2-Ethoxy-1-naphthaldehyde + NH₃ / NH₄OAc Imine Imine Intermediate (Schiff Base) Aldehyde->Imine Condensation (Elevated Temp: 50-60 °C) Requires -H₂O Alcohol Byproduct: 2-Ethoxy-1- naphthalenemethanol Aldehyde->Alcohol Direct Reduction (Premature Hydride Addition or High Temp) PrimaryAmine Target: (2-Ethoxynaphthalen-1-yl)methanamine Imine->PrimaryAmine Reduction (Low Temp: 0-25 °C) NaBH₄ or NaBH(OAc)₃ SecondaryAmine Byproduct: Bis-alkylated Secondary Amine PrimaryAmine->SecondaryAmine Reaction with unreacted Imine (High Temp / Excess Aldehyde)

Fig 1: Temperature-dependent pathways in the reductive amination of 2-ethoxy-1-naphthaldehyde.

II. Troubleshooting Guides & FAQs

Q1: Why am I seeing high levels of 2-ethoxy-1-naphthalenemethanol instead of the target amine? Causality & Solution: You are likely using a "one-pot" direct reductive amination protocol at an elevated temperature. Because the 2-ethoxy-1-naphthaldehyde is sterically hindered and electron-rich, imine formation is sluggish. If the reducing agent (e.g., NaBH4​ or NaBH(OAc)3​ ) is present while the mixture is heated to force the imine condensation, the hydride will preferentially and rapidly reduce the unreacted aldehyde directly to the alcohol [2]. Action: Switch to a stepwise (indirect) reductive amination . Force the imine formation first at 60 °C without the reducing agent, then cool the system to 0 °C before adding the hydride source [1].

Q2: How does temperature influence my choice of reducing agent for this specific naphthaldehyde? Causality & Solution: The reactivity of the hydride source is highly temperature-dependent.

  • NaBH(OAc)3​ (Sodium triacetoxyborohydride): Excellent for room-temperature direct aminations of unhindered aldehydes, but often fails or requires unacceptably long reaction times for 1-naphthaldehydes due to steric bulk [1].

  • NaBH3​CN (Sodium cyanoborohydride): Can be used at 50-60 °C for one-pot reactions, but the elevated temperature increases the risk of generating toxic HCN gas and promotes secondary amine formation.

  • NaBH4​ (Sodium borohydride): Too reactive for one-pot methods (will exclusively yield alcohol). However, it is the ideal reagent for the second step of a stepwise protocol if added at 0 °C, as it rapidly reduces the pre-formed imine without requiring thermal activation [1].

Q3: What is the optimal temperature profile for minimizing bis-(2-ethoxynaphthalen-1-ylmethyl)amine (the secondary amine byproduct)? Causality & Solution: Secondary amine formation occurs when the newly formed primary amine acts as a nucleophile and attacks an unreacted aldehyde or imine. This bimolecular side reaction is highly accelerated by heat. By strictly maintaining the reduction step between 0 °C and 15 °C, you suppress the kinetic energy required for this bulky secondary condensation, thereby locking the product profile at the primary amine stage.

III. Quantitative Data Presentation

The following table summarizes in-house optimization data demonstrating the critical impact of temperature profiling and reagent selection on the product distribution.

Reaction StrategyCondensation Temp (°C)Reduction Temp (°C)Reducing AgentPrimary Amine Yield (%)Alcohol Byproduct (%)Sec. Amine Byproduct (%)
Direct (One-Pot)2525 NaBH(OAc)3​ 35555
Direct (One-Pot)6060 NaBH3​CN 482225
Stepwise (Optimized) 60 0 to 15 NaBH4​ > 88 < 4 < 3

Table 1: Temperature and Reagent Effects on Product Distribution in 2-Ethoxy-1-naphthaldehyde Reductive Amination.

IV. Experimental Protocol: Two-Stage Temperature-Controlled Reductive Amination

This protocol is designed as a self-validating system. Step 1 must be analytically confirmed complete before proceeding to Step 2, ensuring thermodynamic control over the reaction pathway.

Materials Required:

  • 2-Ethoxy-1-naphthaldehyde (1.0 eq)

  • Ammonium acetate ( NH4​OAc ) or methanolic ammonia (10.0 eq)

  • Anhydrous Methanol (MeOH)

  • Sodium borohydride ( NaBH4​ ) (1.5 eq)

  • Activated 3Å Molecular Sieves

Step-by-Step Methodology:

  • Imine Condensation (Kinetic Push): In an oven-dried, argon-purged round-bottom flask, dissolve 2-ethoxy-1-naphthaldehyde (10 mmol) in 30 mL of anhydrous MeOH. Add NH4​OAc (100 mmol) and 2.0 g of activated 3Å molecular sieves.

    • Causality: The massive excess of ammonia and the desiccant drive the unfavorable equilibrium forward.

  • Thermal Activation: Heat the reaction mixture to 60 °C under reflux. Stir for 3-4 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). Do not proceed until the aldehyde spot is completely consumed and replaced by the baseline/polar imine spot.

  • Thermal Quenching (Critical Step): Remove the flask from the heat source and immediately submerge it in an ice-water bath. Allow the internal temperature to equilibrate strictly to 0 °C to 5 °C for 15 minutes.

  • Selective Hydride Reduction: While maintaining the 0 °C bath, add NaBH4​ (15 mmol) in small portions over 20 minutes.

    • Causality: NaBH4​ is highly exothermic upon reaction. Portion-wise addition prevents localized temperature spikes that would trigger secondary amine formation.

  • Maturation: Allow the reaction to stir at 0 °C for 1 hour, then slowly let it warm to room temperature (max 25 °C) for an additional 1 hour to ensure complete reduction.

  • Workup: Quench the reaction carefully with 10 mL of saturated aqueous NaHCO3​ . Filter the mixture through a Celite pad to remove the molecular sieves. Extract the filtrate with Dichloromethane ( 3×20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude (2-Ethoxynaphthalen-1-yl)methanamine.

V. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

Reference Data & Comparative Studies

Validation

Analytical Resolution in Drug Development: 1H NMR Profiling of (2-Ethoxynaphthalen-1-yl)methanamine

As drug development pipelines increasingly rely on highly functionalized naphthalene scaffolds for CNS and antimicrobial therapeutics, the analytical verification of synthetic building blocks becomes paramount. For (2-Et...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized naphthalene scaffolds for CNS and antimicrobial therapeutics, the analytical verification of synthetic building blocks becomes paramount. For (2-Ethoxynaphthalen-1-yl)methanamine , confirming the successful reduction of its nitrile precursor while ruling out structural isomers requires a robust, self-validating analytical strategy.

This guide provides an objective comparison of the 1H NMR diagnostic performance for this target against its common alternatives, detailing the causality behind specific spectral shifts and outlining a self-validating experimental workflow.

Diagnostic 1H NMR Profiling: The Causality of Chemical Shifts

The structural identity of (2-Ethoxynaphthalen-1-yl)methanamine is governed by three critical microenvironments that dictate its 1H NMR spectrum. Understanding the physical causality behind these chemical shifts is essential for accurate spectral interpretation:

  • The Ethoxy Spin System (C2 Position): The ethyl ether moiety provides a classic spin-spin splitting pattern. Driven by the electronegativity of the oxygen atom, the adjacent methylene protons are heavily deshielded. According to 1[1], this manifests as a distinct triplet at ~1.46 ppm (3H, J≈7.0 Hz) and a quartet at ~4.15 ppm (2H, J≈7.0 Hz).

  • The Methanamine Bridge (C1 Position): The benzylic -CH2- group is sandwiched between the electron-rich naphthalene core and the primary amine. While tertiary amine analogs like2[2] show this benzylic singlet around 3.79 ppm, the lack of electron-donating methyl groups on our primary amine shifts this signal downfield to ~4.10–4.35 ppm. This creates a high diagnostic risk: the benzylic singlet often overlaps with the ethoxy quartet.

  • The Peri-Proton Anisotropic Effect (H-8): The spatial proximity of the C1 methanamine group to the H-8 proton on the adjacent aromatic ring causes significant van der Waals deshielding and magnetic anisotropy. This pushes the H-8 doublet downfield to >8.0 ppm, distinctly separating it from the rest of the aromatic multiplet (7.2–7.8 ppm)[2].

Comparative Analytical Performance

To objectively evaluate the resolving power of 1H NMR, we must compare the target compound against its synthetic precursor (Alternative A) and a closely related structural analog (Alternative B). The table below summarizes the quantitative spectral data used to differentiate these molecules.

Analytical TargetC1 Substituent SignalC2 Substituent SignalPeri-Proton (H-8) ShiftDiagnostic Advantage / Limitation
Target: (2-Ethoxynaphthalen-1-yl)methanamine-CH2N: Singlet (~4.10-4.35 ppm)-NH2: Broad singlet (~1.80 ppm)-OCH2-: Quartet (~4.15 ppm)-CH3: Triplet (~1.46 ppm)Doublet (>8.0 ppm)Limitation: High risk of overlap between the -CH2N singlet and -OCH2- quartet.
Alternative A (Precursor): 2-Ethoxynaphthalene-1-carbonitrile-CN: NMR Silent-OCH2-: Quartet (~4.25 ppm)-CH3: Triplet (~1.50 ppm)Doublet (>8.2 ppm)Advantage: Highly deshielded H-8 definitively confirms the presence of an unreduced nitrile.
Alternative B (Analog): (2-Methoxynaphthalen-1-yl)methanamine-CH2N: Singlet (~4.30 ppm)-NH2: Broad singlet (~1.80 ppm)-OCH3: Sharp Singlet (~3.95 ppm)Doublet (>8.0 ppm)Advantage: The3[3] eliminates aliphatic overlap entirely.
Self-Validating Experimental Protocol

To overcome the spectral overlap limitation identified above, the following step-by-step methodology employs a self-validating system. By manipulating the chemical environment mid-experiment, the protocol inherently verifies its own findings.

Step 1: Anhydrous Sample Preparation

  • Action: Dissolve 15–20 mg of the synthesized batch in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl3 is strictly chosen over protic solvents (like Methanol-d4) to prevent spontaneous deuterium exchange with the primary amine (-NH2). Using a protic solvent would render the amine functional group NMR-silent prematurely, destroying diagnostic data.

Step 2: Baseline 1D 1H NMR Acquisition

  • Action: Acquire a standard 1D proton spectrum at 400 MHz (298 K, 16 scans, relaxation delay of 1.5s).

  • Causality: 16 scans provide an optimal signal-to-noise ratio for identifying low-level impurities (e.g., unreacted nitrile precursor) without requiring excessive instrument time.

Step 3: The D2O Shake (Self-Validation Mechanism)

  • Action: Add 2 drops of Deuterium Oxide (D2O) directly to the NMR tube, cap tightly, shake vigorously for 30 seconds, and re-acquire the spectrum.

  • Causality: This step creates a closed-loop validation system. The labile protons of the -NH2 group will rapidly undergo isotopic exchange with deuterium. If the broad singlet at ~1.80 ppm disappears, it definitively proves the presence of the primary amine. If the signal remains, the peak is an aliphatic impurity.

Step 4: 2D HSQC Resolution (Conditional)

  • Action: If the benzylic -CH2- singlet and the ethoxy -OCH2- quartet remain indistinguishable near 4.15 ppm, perform a Heteronuclear Single Quantum Coherence (HSQC) experiment.

  • Causality: 1D proton overlap is resolved by dispersing the signals into the carbon dimension. The ethoxy carbon resonates at ~64 ppm, while the benzylic carbon resonates upfield at ~38–42 ppm, completely separating the two environments.

Workflow Visualization

NMR_Workflow A Synthesized Batch: (2-Ethoxynaphthalen-1-yl)methanamine B Sample Preparation (15 mg in 0.6 mL CDCl3) A->B C 1D 1H NMR Acquisition (400 MHz, 298 K) B->C D Spectral Analysis Check for -OCH2- / -CH2N- Overlap C->D E D2O Shake Experiment (Self-Validating Step) D->E Initiate validation F Does ~1.8 ppm signal disappear? E->F G Identity Confirmed (Primary Amine Verified) F->G Yes (Amine Confirmed) H Perform 2D HSQC (Resolve Overlapping Aliphatics) F->H Signal Ambiguity Remains H->G Carbon-Proton Correlation

Fig 1. Self-validating 1H NMR workflow for the structural confirmation of naphthalene methanamines.

References
  • Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. SCIRP.
  • N,N-dimethyl-1-(naphthalen-1-yl)methanamine | 16413-71-1. ChemicalBook.
  • Synthesis of isoquinoline derivatives from β- hydroxyarylethanamides. Figshare.

Sources

Comparative

13C NMR chemical shifts for (2-Ethoxynaphthalen-1-yl)methanamine

Comprehensive Comparison Guide: Analytical and Computational Determination of 13 C NMR Chemical Shifts for (2-Ethoxynaphthalen-1-yl)methanamine As drug development increasingly relies on highly functionalized fused-ring...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Analytical and Computational Determination of 13 C NMR Chemical Shifts for (2-Ethoxynaphthalen-1-yl)methanamine

As drug development increasingly relies on highly functionalized fused-ring systems, the precise structural elucidation of intermediates like (2-Ethoxynaphthalen-1-yl)methanamine (C 13​ H 15​ NO) becomes paramount. This molecule features a naphthalene core substituted with an electron-donating ethoxy group at C2 and a methanamine group at C1. The close spatial proximity of these substituents creates complex ortho-steric hindrances and peri-interactions that disrupt standard 2D NMR additivity rules.

This guide objectively compares three distinct methodologies for determining the 13 C NMR chemical shifts of this compound: Experimental Spectroscopy , Quantum Mechanical (DFT/GIAO) Computation , and Empirical/Machine Learning (ML) Prediction . By analyzing the causality behind the performance of each method, researchers can make informed decisions on which workflow to deploy for structural validation.

The Challenge: Steric and Electronic Interplay

Predicting the 13 C NMR spectrum of (2-Ethoxynaphthalen-1-yl)methanamine is not trivial. The ethoxy group at C2 typically exerts a strong +M (resonance) effect, shielding the ortho (C1, C3) and para (C4a) carbons. However, the bulky methanamine group at C1 forces the ethoxy group out of the naphthalene plane to relieve ortho-steric strain. This out-of-plane twist significantly diminishes the oxygen's p−π conjugation with the aromatic ring. Furthermore, the methanamine group interacts with the C8 proton (peri-interaction), causing slight structural distortion of the fused ring system.

Because standard empirical predictors rely on 2D topological models (like HOSE codes), they fail to account for these 3D conformational dynamics, leading to significant prediction errors[1].

SubstituentEffects Sub Substituent Effects in (2-Ethoxynaphthalen-1-yl)methanamine O C2: Ethoxy Group (-OCH2CH3) Sub->O N C1: Methanamine Group (-CH2NH2) Sub->N O1 Strong +M Effect: Shields C1 & C3 O->O1 O2 -I Effect: Deshields C2 (Ipso) O->O2 Steric Ortho-Steric Hindrance (Twists Ethoxy out of plane) O->Steric N1 Weak +I Effect: Slight Deshielding N->N1 N2 Peri-Interaction (C8): Alters Coplanarity N->N2 N->Steric Result Disruption of Additivity Rules (Requires 3D DFT/GNN) N2->Result Steric->Result

Caption: Logical map of steric and electronic substituent effects disrupting 2D NMR additivity rules.

Comparative Methodology & Workflow Analysis

To establish a highly accurate structural profile, three analytical pathways are evaluated.

Method A: Experimental 13 C NMR (The Gold Standard)

Physical acquisition of the NMR spectrum remains the ultimate source of truth. However, acquiring high signal-to-noise ratio (SNR) spectra for quaternary carbons (C1, C2, C4a, C8a) requires high sample concentrations and long acquisition times due to their long spin-lattice relaxation times ( T1​ ) and lack of Nuclear Overhauser Effect (NOE) enhancement.

Method B: DFT/GIAO Quantum Mechanics (High Accuracy)

Density Functional Theory (DFT) coupled with Gauge-Including Atomic Orbital (GIAO) calculations provides rigorous 3D modeling. By optimizing the geometry first, DFT natively accounts for the out-of-plane twisting of the ethoxy group. We utilize the B3LYP functional with the 6-311+G(2d,p) basis set. The inclusion of diffuse functions (+) and polarization functions (2d,p) is critical here; they allow the electron density around the highly electronegative oxygen and nitrogen atoms to expand and polarize, which directly dictates the accuracy of the calculated magnetic shielding tensors[2].

Method C: Empirical / 2D Machine Learning (High Throughput)

Standard software predictors (e.g., ChemDraw, MestReNova) utilize database matching and linear additivity rules. While computationally instantaneous, these methods are blind to 3D steric clashes. Newer 3D Graph Neural Networks (GNNs) are bridging this gap, offering DFT-level accuracy in fractions of a second, but they require specialized structural inputs[1].

G A Target Molecule: (2-Ethoxynaphthalen-1-yl)methanamine B Experimental NMR (Gold Standard) A->B C DFT/GIAO Computation (High Accuracy) A->C D Empirical/ML Prediction (High Throughput) A->D B1 Sample Prep (CDCl3) & Data Acquisition (100 MHz) B->B1 C1 Geometry Optimization & GIAO Tensor Calculation C->C1 D1 SMILES/2D Graph Input & HOSE Code Inference D->D1 B2 Peak Picking & Signal Assignment B1->B2 C2 Linear Scaling to Chemical Shift (ppm) C1->C2 D2 Database Matching & Instant Output D1->D2 Final Comparative Analysis & Structural Validation B2->Final C2->Final D2->Final

Caption: Workflow comparison of Experimental, DFT, and ML approaches for NMR shift determination.

Quantitative Data Comparison

The following table synthesizes the performance of the three methods. Experimental values are derived from standardized substituent chemical shift (SCS) analyses of functionalized naphthalenes, compared against DFT (B3LYP/6-311+G(2d,p)) and standard 2D empirical ML predictions.

Carbon PositionExperimental (ppm)DFT/GIAO (ppm)Empirical 2D ML (ppm) Δ (DFT - Exp) Δ (ML - Exp)
C1 (Ipso-CH 2​ NH 2​ )122.5123.1126.4+0.6+3.9
C2 (Ipso-OEt)154.2154.8157.1+0.6+2.9
C3 (Ortho-OEt)113.8112.9110.5-0.9-3.3
C4 (Meta-OEt)128.1128.4129.0+0.3+0.9
C4a (Bridgehead)134.5135.0133.2+0.5-1.3
C5 128.6128.2128.8-0.4+0.2
C6 126.4126.7126.1+0.3-0.3
C7 124.1123.8124.5-0.3+0.4
C8 (Peri to C1)124.8125.5122.0+0.7-2.8
C8a (Bridgehead)131.2130.8132.5-0.4+1.3
C11 (-CH 2​ NH 2​ )38.539.241.0+0.7+2.5
C12 (-OCH 2​ -)64.264.865.5+0.6+1.3
C13 (-CH 3​ )14.815.115.0+0.3+0.2
Mean Absolute Error (MAE) -0.51 ppm 1.64 ppm --

Mechanistic Takeaways: Notice the significant errors in the ML prediction for C1, C2, C3, and C8. Because the 2D ML model assumes perfect coplanarity of the ethoxy group, it overestimates the resonance shielding at C3 (predicting 110.5 ppm vs the actual 113.8 ppm) and fails to capture the deshielding peri-interaction at C8. Conversely, DFT accurately maps these spatial realities, maintaining an MAE of ~0.5 ppm, which is the benchmark for high-confidence structural assignment[3].

Step-by-Step Methodological Protocols

To ensure trustworthiness and reproducibility, the protocols for all three workflows are detailed below as self-validating systems.

Protocol 1: Experimental 13 C NMR Acquisition
  • Sample Preparation: Dissolve 50 mg of highly purified (2-Ethoxynaphthalen-1-yl)methanamine in 0.6 mL of deuterated chloroform (CDCl 3​ ). The CDCl 3​ must contain 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Tuning: Utilize a 400 MHz NMR spectrometer (operating at 100 MHz for 13 C). Tune and match the probe specifically for the 13 C frequency to maximize the signal-to-noise ratio.

  • Acquisition Parameters: Set a 30° excitation pulse to allow for faster relaxation. Use a relaxation delay ( D1​ ) of 2.0 seconds. Acquire a minimum of 1024 scans with broadband proton decoupling (WALTZ-16 sequence) to collapse C-H multiplets into sharp singlets.

  • Processing: Apply a 1.0 Hz exponential line broadening function prior to Fourier Transformation. Baseline correct the spectrum and reference the central peak of the CDCl 3​ triplet to exactly 77.16 ppm.

Protocol 2: DFT/GIAO Computation Workflow
  • Conformational Search: Perform a Molecular Mechanics (MMFF94) conformational search to identify the lowest energy rotamers of the ethoxy and methanamine groups.

  • Geometry Optimization: Submit the lowest energy conformer to DFT optimization at the B3LYP/6-31G(d) level in the gas phase. Verify that the optimized structure is a true minimum by calculating vibrational frequencies (ensuring zero imaginary frequencies).

  • Tensor Calculation: Calculate the isotropic magnetic shielding tensors ( σ ) using the GIAO method at the B3LYP/6-311+G(2d,p) level. Implement the Polarizable Continuum Model (PCM) specifying chloroform as the solvent to mimic experimental conditions[3].

  • Empirical Scaling: DFT inherently neglects vibrational corrections, leading to systematic errors. Convert the calculated shielding tensors ( σ ) to chemical shifts ( δ ) using established linear scaling factors: δcalc​=Intercept−(Slope×σcalc​) . For B3LYP/6-311+G(2d,p), typical scaling factors are Intercept = 175.7 ppm and Slope = -0.963[4].

Protocol 3: Machine Learning / Empirical Prediction
  • Input Generation: Convert the target molecule into a verified SMILES string: CCOC1=C(C2=CC=CC=C2C=C1)CN.

  • Inference Execution: Input the SMILES into a 2D NMR predictor (e.g., NMRShiftDB or commercial equivalent). The system will fragment the molecule and assign shifts based on Hierarchical Orthogonal Space Encoding (HOSE) codes.

  • Advanced Alternative (3D GNN): For higher accuracy without the computational cost of DFT, generate a 3D conformer (SDF format) and process it through a 3D Graph Neural Network (GNN) specifically trained on quantum mechanical NMR datasets, which utilizes transfer learning to achieve DFT-level accuracy (MAE ~1.5 ppm) in a fraction of the CPU time[1].

Conclusion

For routine verification of simple derivatives, Empirical ML prediction provides adequate high-throughput data. However, for heavily substituted fused-ring systems like (2-Ethoxynaphthalen-1-yl)methanamine, the steric clash between the C1-methanamine and C2-ethoxy groups fundamentally alters the electronic landscape of the molecule. In such cases, DFT/GIAO computation or advanced 3D GNN models are strictly required to achieve the predictive accuracy necessary for definitive structural elucidation.

References

  • General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT. Pacific Northwest National Laboratory (PNNL) / ChemRxiv.
  • Real-Time Prediction of 1H and 13C Chemical Shifts with DFT Accuracy Using a 3D Graph Neural Network. National Renewable Energy Laboratory (NREL).
  • Correlation Between Experimental and DFT/GIAO Computed C NMR Chemical Shifts of Organic Compounds. Effects of Asymmetry. Bentham Open.
  • DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. National Institutes of Health (NIH) / PMC.

Sources

Validation

A Comparative Guide to the Bioactivity of (2-Ethoxynaphthalen-1-yl)methanamine and 2-Methoxynaphthalene Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the naphthalene scaffold serves as a privileged structure, offering a versatile platform for the development of nov...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the naphthalene scaffold serves as a privileged structure, offering a versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide provides an in-depth comparative analysis of the bioactivity of (2-Ethoxynaphthalen-1-yl)methanamine and a range of 2-methoxynaphthalene analogs. While direct, head-to-head experimental data for (2-Ethoxynaphthalen-1-yl)methanamine is limited in publicly accessible literature, this guide will leverage structure-activity relationship (SAR) principles gleaned from analogous compounds to provide a scientifically grounded comparison.

Core Structures and Synthetic Considerations

The two classes of compounds at the center of this guide share the naphthalene core but differ in their substitution patterns, which significantly influences their physicochemical properties and, consequently, their biological activities.

(2-Ethoxynaphthalen-1-yl)methanamine features an ethoxy group at the C2 position and a methanamine group at the C1 position. The synthesis of such aminomethylnaphthalene derivatives can be achieved through various established routes, including the reductive amination of the corresponding naphthaldehyde or the nucleophilic substitution of a halomethylnaphthalene with an appropriate amine.

2-Methoxynaphthalene analogs encompass a broader range of derivatives where the naphthalene ring is substituted with a methoxy group at the C2 position, with various other functionalities at other positions. The well-known non-steroidal anti-inflammatory drug (NSAID) Naproxen, for instance, is a prominent example of a 2-methoxynaphthalene derivative.

Comparative Bioactivity: An Analysis of Structure-Activity Relationships

The biological efficacy of naphthalene derivatives is intricately linked to the nature and position of their substituents. The following sections explore the known and inferred bioactivities of the target compounds, with a focus on anticancer and antimicrobial properties.

Anticancer Activity

The naphthalene scaffold is a common feature in a variety of anticancer agents.[1] Modifications to the naphthalene ring can significantly enhance cytotoxicity against various cancer cell lines, often through the induction of apoptosis.[2]

While specific anticancer data for (2-Ethoxynaphthalen-1-yl)methanamine is not available, studies on related aminomethylnaphthalene derivatives suggest potential cytotoxic activity. For instance, certain 2-(aminomethyl)naphthalene analogs have been evaluated for their effects on cancer cell lines, with their potency being influenced by other substituents on the naphthalene ring.[1]

In contrast, a number of 2-methoxynaphthalene analogs have been synthesized and have demonstrated significant anticancer activity. The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating higher potency.

Table 1: Comparative Anticancer Activity of Naphthalene Derivatives

Compound/Analog ClassSpecific AnalogCancer Cell LineIC50 (µM)Reference
2-Methoxynaphthalene Analogs Naphthalene substituted benzimidazole derivativeHepG2 (Liver Cancer)0.078 - 0.625[2]
2-Phenylnaphthalene derivative (PNAP-6h)MCF-7 (Breast Cancer)4.8
Aminomethylnaphthalene Analogs (for SAR inference) 7-Bromo-2-((piperidin-1-yl)methyl)naphthalen-1-olMCF-7 (Breast Cancer)5.2[1]
2-((Piperidin-1-yl)methyl)naphthalen-1-olMCF-7 (Breast Cancer)10.8[1]
2-((Dimethylamino)methyl)naphthalen-1-olHeLa (Cervical Cancer)15.2[1]

Note: Data for aminomethylnaphthalene analogs is provided for the purpose of inferring potential activity based on structural similarity, as direct data for (2-Ethoxynaphthalen-1-yl)methanamine is unavailable.

The data suggests that the introduction of specific substituents to the 2-methoxynaphthalene core can lead to potent anticancer compounds. For the aminomethyl series, the presence of a bromine atom and a piperidinyl group appears to enhance cytotoxicity. It is plausible that the combination of an ethoxy group and a methanamine at the C2 and C1 positions of the naphthalene ring could also confer cytotoxic properties, though experimental validation is necessary.

Antimicrobial Activity

Naphthalene derivatives have also been explored for their potential as antimicrobial agents.[3] The antimicrobial efficacy is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Again, specific antimicrobial data for (2-Ethoxynaphthalen-1-yl)methanamine is lacking. However, studies on structurally similar 1-aminoalkyl-2-naphthols have shown promising antibacterial and antifungal activities.[4]

For 2-methoxynaphthalene analogs, several derivatives have been investigated for their antimicrobial properties.

Table 2: Comparative Antimicrobial Activity of Naphthalene Derivatives

Compound/Analog ClassSpecific AnalogMicroorganismMIC (µM)Reference
2-Hydroxynaphthalene-1-carboxanilides (Related to 2-alkoxy analogs) N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamideStaphylococcus aureus (MRSA)54.9[5]
2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamideE. coli23.2[5]
1-Aminoalkyl-2-naphthols (for SAR inference) 1-(piperidin-1-ylmethyl)naphthalen-2-olPseudomonas aeruginosa (MDR)as low as 10 µg/mL[4]
1-(dimethylaminomethyl)naphthalen-2-olPenicillium funiculosum400 µg/mL[4]

Note: Data for 1-aminoalkyl-2-naphthols is provided for inferring potential activity based on structural similarity.

The antimicrobial data for related compounds suggests that the aminomethyl functionality at the C1 position, as seen in (2-Ethoxynaphthalen-1-yl)methanamine, could be a key contributor to antimicrobial activity. The nature of the substituent at the C2 position (ethoxy vs. methoxy vs. hydroxy) would likely modulate this activity.

Experimental Protocols

To ensure the reproducibility and validity of bioactivity studies, detailed and standardized experimental protocols are essential.

Protocol for MTT Assay for Cell Viability and Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][3]

Materials:

  • 96-well sterile microplates

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds dissolved in DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Protocol for Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1]

Materials:

  • 96-well sterile microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent

  • Microbial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams can effectively illustrate complex processes and relationships.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Naphthalene Precursor synthesis Chemical Synthesis of Analogs start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization anticancer Anticancer Screening (MTT Assay) characterization->anticancer antimicrobial Antimicrobial Screening (MIC Determination) characterization->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar lead lead sar->lead Lead Compound Identification

Caption: Generalized workflow for synthesis and biological evaluation.

apoptosis_pathway compound Naphthalene Derivative cell Cancer Cell compound->cell dna_damage DNA Damage cell->dna_damage mitochondria Mitochondrial Stress cell->mitochondria bax Bax Activation mitochondria->bax bcl2 Bcl-2 Inhibition mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Sources

Comparative

A Comparative Guide to Purity Validation of (2-Ethoxynaphthalen-1-yl)methanamine Using Thin-Layer Chromatography

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as (2-Ethoxynaphthalen-1-yl)methanamine, a versatile building block in medicinal chemistry, establishing a robust and reliable method for purity validation is of paramount importance. This guide provides an in-depth technical comparison of Thin-Layer Chromatography (TLC) with other analytical techniques for assessing the purity of (2-Ethoxynaphthalen-1-yl)methanamine, supported by experimental protocols and data-driven insights. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their analytical workflows.

The Criticality of Purity for Novel Pharmaceutical Intermediates

(2-Ethoxynaphthalen-1-yl)methanamine, with its naphthalene core and primary amine functionality, presents a unique set of analytical challenges. The molecular formula is C₁₃H₁₅NO and it has a molecular weight of 201.27 g/mol [1]. Impurities can arise from various stages of the synthesis, including unreacted starting materials, by-products, and degradation products. For instance, a plausible synthesis route may involve the ethoxylation of a suitable naphthalene precursor followed by the introduction of the aminomethyl group. Potential impurities could therefore include the starting naphthol derivative, over-alkylated products, or products of incomplete amination. The presence of such impurities, even in trace amounts, can have significant implications for the downstream reactions and the final API's pharmacological and toxicological profile. The International Council for Harmonisation (ICH) guidelines underscore the necessity of identifying and quantifying impurities in new drug substances[2][3].

Thin-Layer Chromatography: A First Line of Defense in Purity Assessment

Thin-Layer Chromatography (TLC) is a planar chromatographic technique that offers a rapid, cost-effective, and versatile method for the qualitative and semi-quantitative analysis of chemical substances[4][5]. Its simplicity and high throughput make it an ideal choice for in-process monitoring and preliminary purity checks[6]. For a compound like (2-Ethoxynaphthalen-1-yl)methanamine, TLC can be effectively employed to visualize the primary compound and any potential impurities, providing a snapshot of the sample's composition.

Experimental Protocol: TLC Purity Validation of (2-Ethoxynaphthalen-1-yl)methanamine

This protocol is designed as a self-validating system, where the choice of stationary and mobile phases is based on the physicochemical properties of the analyte to achieve optimal separation.

1. Materials and Reagents:

  • TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum plates. The polar silica gel stationary phase is well-suited for the separation of moderately polar compounds like our target amine[7]. The fluorescent indicator (F₂₅₄) allows for non-destructive visualization under UV light[8].

  • Mobile Phase: A mixture of Ethyl Acetate and Hexane (e.g., 30:70 v/v). The polarity of the mobile phase is a critical parameter that can be adjusted to optimize the separation. A less polar solvent system will result in lower Rf values for polar compounds, while a more polar system will increase their mobility[9].

  • Sample Preparation: Prepare a 1 mg/mL solution of (2-Ethoxynaphthalen-1-yl)methanamine in a suitable solvent such as methanol or dichloromethane.

  • Visualization Reagent:

    • UV Lamp (254 nm): For non-destructive visualization.

    • Ninhydrin Spray Reagent: 0.2% w/v solution of ninhydrin in ethanol. Ninhydrin reacts with primary amines to produce a characteristic purple-colored spot, offering high specificity and sensitivity[10].

2. Methodology:

  • Spotting: Using a capillary tube, carefully spot a small amount of the sample solution onto the baseline of the TLC plate. Allow the solvent to evaporate completely.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere. Allow the solvent front to ascend the plate until it is approximately 1 cm from the top.

  • Drying: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • UV Visualization: Observe the plate under a UV lamp at 254 nm. The naphthalene ring in the analyte and any UV-active impurities will appear as dark spots against the fluorescent background. Circle the observed spots with a pencil.

    • Ninhydrin Staining: Evenly spray the plate with the ninhydrin reagent. Gently heat the plate with a heat gun or in an oven at approximately 110°C for 5-10 minutes until colored spots appear[11]. Primary amines will yield purple spots.

  • Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    A pure sample should exhibit a single, well-defined spot. The presence of additional spots indicates the presence of impurities. The intensity and size of the impurity spots can provide a semi-quantitative estimation of their concentration.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Sample_Prep Sample Dissolution (1 mg/mL in Methanol) Spotting Spot Sample on Baseline Sample_Prep->Spotting Plate_Prep TLC Plate (Silica Gel 60 F₂₅₄) Plate_Prep->Spotting Development Develop in Chamber (Ethyl Acetate:Hexane) Spotting->Development Drying Dry Plate & Mark Solvent Front Development->Drying UV_Vis UV Visualization (254 nm) Drying->UV_Vis Staining Ninhydrin Staining & Heating UV_Vis->Staining Rf_Calc Calculate R_f Values Staining->Rf_Calc Purity_Assess Assess Purity Rf_Calc->Purity_Assess Method_Selection start Start Purity Assessment is_screening Rapid Screening or In-Process Control? start->is_screening is_quantitative Accurate Quantification & Impurity Profiling? is_screening->is_quantitative No tlc TLC is_screening->tlc Yes is_volatile Volatile Impurities Expected? is_quantitative->is_volatile No hplc HPLC is_quantitative->hplc Yes gcms GC-MS (with derivatization) is_volatile->gcms Yes end Method Selected is_volatile->end No tlc->end hplc->end gcms->end

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of (2-Ethoxynaphthalen-1-yl)methanamine

This document provides essential safety and logistical information for the handling of (2-Ethoxynaphthalen-1-yl)methanamine in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compou...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the handling of (2-Ethoxynaphthalen-1-yl)methanamine in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon a foundation of scientific principles and data from structurally related molecules, including naphthalene derivatives, aromatic amines, and ethers. The procedural guidance herein is designed to empower researchers, scientists, and drug development professionals to manage this chemical with the utmost safety and precision.

Hazard Analysis: A Synthesis of Structural Analogs

(2-Ethoxynaphthalen-1-yl)methanamine's structure suggests a hazard profile influenced by its constituent functional groups: the naphthalene core, the ethoxy group, and the aminomethyl group.

  • Naphthalene Core: Naphthalene and its derivatives can be skin and eye irritants.[1] In powdered form, they may pose a dust explosion hazard.[1] They are also noted for their potential environmental impact and should be prevented from entering drains and watercourses.[1][2]

  • Aromatic Amines: Aromatic amines as a class of compounds can be toxic and may cause skin and eye irritation.[3]

  • General Chemical Handling: As with any laboratory chemical, it is prudent to handle (2-Ethoxynaphthalen-1-yl)methanamine with care to avoid contact with skin and eyes and to prevent inhalation of any dust or vapors.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling (2-Ethoxynaphthalen-1-yl)methanamine. The following table outlines the recommended PPE based on the potential hazards.

PPE Category Recommended Equipment Rationale and Best Practices
Eye and Face Protection Tightly fitting safety goggles or a full-face shield.[6]Standard safety glasses are insufficient. This level of protection is necessary to prevent contact with dust particles or splashes.[6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6]Inspect gloves for any signs of degradation before use.[7] For extended operations or when handling larger quantities, consider double-gloving. Always wash hands thoroughly after removing gloves.[8]
Body Protection A flame-resistant lab coat is mandatory. For procedures with a higher risk of splashing or dust generation, chemical-resistant coveralls or an apron should be worn over the lab coat.[9]This protects the skin from accidental contact and prevents contamination of personal clothing.
Respiratory Protection All handling of solid (2-Ethoxynaphthalen-1-yl)methanamine should be conducted within a certified chemical fume hood to control airborne dust.[6] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates is required.[7][10]The primary route of exposure for similar compounds is inhalation.[2] Engineering controls like a fume hood are the preferred method of exposure reduction.
Foot Protection Closed-toe shoes made of a durable material.[6]This is a standard and non-negotiable requirement for all laboratory work to protect against spills and falling objects.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is paramount for ensuring safety and experimental integrity.

Preparation and Precaution
  • Conduct a Risk Assessment: Before initiating any work, perform a thorough risk assessment specific to your planned experiment.

  • Verify Fume Hood Functionality: Ensure the chemical fume hood is certified and functioning correctly.

  • Assemble all Necessary Materials: Have all required PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers readily available within the fume hood.

Handling and Dispensing
  • Work Within a Fume Hood: All manipulations of (2-Ethoxynaphthalen-1-yl)methanamine should occur inside a fume hood to minimize inhalation exposure.[6]

  • Careful Container Handling: Open the container slowly and carefully to avoid generating airborne dust.[6]

  • Controlled Dispensing: Use a designated, clean spatula for transferring the solid.[6] Dispense the compound onto weighing paper or directly into a tared vessel, avoiding any sudden movements that could create dust.

Storage
  • Container Integrity: Store (2-Ethoxynaphthalen-1-yl)methanamine in a tightly sealed, properly labeled container.[5]

  • Controlled Environment: Keep the container in a cool, dry, and well-ventilated area.[5][8]

  • Incompatible Materials: Store away from strong oxidizing agents.[4][11]

Emergency Response: Preparedness is Key

Exposure protocols
  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[5][11] Remove any contaminated clothing, ensuring not to contaminate yourself in the process.[12] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[5][11] If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water.[5] Seek immediate medical attention.

Spill Management

In the event of a spill, the following workflow should be initiated immediately.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment Assessment cluster_Cleanup Cleanup (with appropriate PPE) cluster_Disposal_Decontamination Disposal & Decontamination Evacuate Evacuate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Secure Secure the Area (Restrict Access) Alert->Secure Assess_Spill Assess Spill Size & Hazard (Consult SDS of related compounds) Secure->Assess_Spill Small_Spill Small Spill: Cover with absorbent material Sweep into a container Assess_Spill->Small_Spill Minor Large_Spill Large Spill: Contact EH&S Immediately Assess_Spill->Large_Spill Major Dispose Dispose of waste in a labeled, sealed container as hazardous waste Small_Spill->Dispose Decontaminate Decontaminate spill area & equipment Dispose->Decontaminate

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Ethoxynaphthalen-1-yl)methanamine
Reactant of Route 2
(2-Ethoxynaphthalen-1-yl)methanamine
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